molecular formula C10H9F3O4 B069374 Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid CAS No. 175204-35-0

Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Cat. No.: B069374
CAS No.: 175204-35-0
M. Wt: 250.17 g/mol
InChI Key: NVWNMNYBXVGBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (CAS 175204-35-0) is a chiral aryl propionic acid derivative with a molecular formula of C10H9F3O4 and a molecular weight of 250.17 g/mol. This compound is characterized by its high density of 1.375 g/cm³ and a melting point range of 76-78°C . The "DL" prefix indicates the racemic nature of this compound, making it a versatile starting material or reference standard in various chemical and pharmacological studies. Aryl propionic acid derivatives represent a significant class of compounds in medicinal chemistry, well-known as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen and ketoprofen . The core structure of this compound, featuring the propionic acid side chain attached to a phenoxy ring, is a key pharmacophore. The presence of the trifluoromethoxy (OCF3) group on the phenyl ring is a critical structural feature; this substituent is known to enhance lipid solubility, which can improve membrane permeability and metabolic stability, thereby influencing the compound's bioavailability and overall biological activity profile . This specific compound serves as a valuable synthetic intermediate or building block in organic synthesis and drug discovery efforts. Its structure is analogous to that of advanced herbicide active ingredients like Haloxyfop, which are classified as aryloxyphenoxypropionates and function as acetyl-CoA carboxylase (ACCase) inhibitors . This makes the compound highly relevant for research in agricultural chemistry, particularly in the development and mode-of-action studies of selective post-emergence herbicides used to control grass weeds . In pharmaceutical research, it can be utilized to explore structure-activity relationships (SAR) for developing new therapeutic agents with potential antibacterial, anticancer, or anti-inflammatory activities, a common trait of the aryl propionic acid class . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWNMNYBXVGBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380467
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-35-0
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-35-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of DL-2-[4-(trifluoromethoxy)phenoxy]propionic acid, a key intermediate in the development of various biologically active molecules. The narrative focuses on the strategic selection of synthetic routes, the mechanistic underpinnings of the chemical transformations, and detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies for the successful laboratory-scale synthesis of the target compound.

Introduction and Strategic Overview

This compound belongs to the class of aryloxypropionic acids, a scaffold of significant interest in medicinal chemistry and agrochemistry.[1] The trifluoromethoxy (-OCF₃) group is a crucial bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule. The synthesis of this compound, therefore, requires a robust and scalable methodology.

The most logical and widely adopted retrosynthetic approach involves disconnecting the ether linkage, leading to two primary synthons: 4-(trifluoromethoxy)phenol and a 2-halopropionic acid derivative. This strategy leverages the principles of the Williamson ether synthesis, a reliable and well-documented method for forming ether bonds.[2][3]

The overall synthetic workflow is visualized below.

Synthesis_Overview cluster_start Starting Materials cluster_process Core Synthesis cluster_end Final Product & Analysis A 4-(Trifluoromethoxy)phenol C Williamson Ether Synthesis (Base-mediated Nucleophilic Substitution) A->C B 2-Chloropropionic Acid B->C D Crude Product Mixture C->D Reaction Work-up E Purification (Acidification & Recrystallization) D->E F This compound E->F G Analytical Characterization (HPLC, NMR, MS) F->G

Figure 1: High-level workflow for the synthesis of the target compound.

Synthesis of Key Intermediate: 4-(Trifluoromethoxy)phenol

The availability and purity of the starting phenol are critical for the success of the subsequent etherification. 4-(trifluoromethoxy)phenol is a commercially available reagent but can also be synthesized through various established methods, often starting from 4-substituted-1-(trifluoromethoxy)benzene compounds.[4] It serves as a vital intermediate in the manufacturing of pharmaceuticals and other specialty chemicals due to the unique properties conferred by the trifluoromethoxy group.[5]

Key Properties of 4-(Trifluoromethoxy)phenol:

  • CAS Number: 828-27-3[6]

  • Molecular Formula: C₇H₅F₃O₂[6]

  • Molecular Weight: 178.11 g/mol [6]

  • Appearance: Liquid or low-melting solid

  • Boiling Point: 91-93 °C (20 mmHg)[6]

Core Synthesis: Williamson Etherification

The Williamson ether synthesis is the cornerstone of this procedure, involving the reaction of a deprotonated alcohol (a phenoxide in this case) with an organohalide.[3] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the weakly acidic 4-(trifluoromethoxy)phenol using a suitable base, forming the highly nucleophilic 4-(trifluoromethoxy)phenoxide ion. This phenoxide then acts as the nucleophile, performing a backside attack on the electrophilic carbon of 2-chloropropionic acid (or its ester), displacing the chloride leaving group. The use of a strong base and a polar, high-boiling solvent is typical to drive the reaction to completion.[8]

Williamson_Mechanism Phenol 4-(Trifluoromethoxy)phenol Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Product This compound Salt Phenoxide->Product SN2 Attack ChloroAcid 2-Chloropropionic Acid (Electrophile) ChloroAcid->Product

Caption: Key steps of the Williamson ether synthesis mechanism.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the Sₙ2 mechanism and the need to optimize yield and purity.

  • Choice of Base (Sodium Hydroxide): A strong base like NaOH is required to quantitatively deprotonate the phenol, creating the necessary phenoxide nucleophile. The stoichiometry is critical; at least two equivalents of base are needed—one to deprotonate the phenol and a second to neutralize the carboxylic acid of the alkylating agent, preventing it from protonating the phenoxide.

  • Choice of Alkylating Agent (2-Chloropropionic Acid): 2-Chloropropionic acid is a suitable electrophile. While secondary halides can be prone to elimination side reactions, the conditions here favor substitution.[9] Using the acid directly, rather than an ester, simplifies the process by avoiding a separate hydrolysis step.

  • Solvent and Temperature (Xylene, 110-115 °C): A high-boiling solvent like xylene is used to achieve the necessary reaction temperature to overcome the activation energy of the reaction.[10] The temperature is maintained by azeotropic distillation of water, which serves the dual purpose of driving the reaction forward (Le Châtelier's principle) and providing a clear visual indicator of reaction progress.[10]

Detailed Experimental Protocol

This protocol is adapted from a validated synthesis of a structurally analogous compound, 2-[4'-(4"-trifluoromethylphenoxy)-phenoxy]-propionic acid.[10]

Materials:

  • 4-(Trifluoromethoxy)phenol

  • 2-Chloropropionic acid (98% strength)

  • Sodium hydroxide (50% aqueous solution)

  • Xylene

  • Phosphoric acid (or Hydrochloric acid)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser, add 4-(trifluoromethoxy)phenol and xylene (approx. 4 parts xylene to 1 part phenol by weight).

  • Begin stirring and heat the solution to 110-115 °C.

  • Simultaneously and separately, begin the dropwise addition of 2-chloropropionic acid (approx. 1.1 to 1.2 molar equivalents) and 50% sodium hydroxide solution (approx. 2.5 molar equivalents).

  • Maintain the reaction temperature at 110-115 °C throughout the addition by controlling the addition rate and collecting the water azeotropically in the Dean-Stark trap.

  • After the addition is complete, continue stirring at 110-115 °C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to approximately 90 °C.

  • Add approximately 4 parts of water (by weight, relative to the starting phenol) and stir for 10 minutes.

  • At 90 °C, carefully acidify the mixture to a pH of 1-2 with phosphoric acid or concentrated hydrochloric acid. Stir for an additional 10 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous phase.

  • The product is in the upper xylene layer. The solvent can be removed under reduced pressure to yield the crude solid product.

Purification and Characterization

Purification by Recrystallization

The crude product can be effectively purified by recrystallization. The choice of solvent is critical for obtaining high purity. A solvent system in which the desired product is soluble at high temperatures but poorly soluble at low temperatures is ideal. Toluene or a hexane/ethyl acetate mixture are common choices for this class of compounds.[11][12]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene).

  • If impurities are present, the hot solution can be filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
HPLC Purity assessment and quantification.A single major peak corresponding to the product. Purity is determined by the area percentage of this peak. Reversed-phase C18 columns with a mobile phase of acidified water/acetonitrile are common.[13][14]
¹H NMR Structural confirmation.Signals corresponding to the aromatic protons (showing splitting patterns indicative of para-substitution), the methine proton of the propionic acid moiety (a quartet), and the methyl group (a doublet).
¹³C NMR Structural confirmation.Resonances for all unique carbon atoms, including the characteristic signal for the trifluoromethoxy carbon (a quartet due to C-F coupling).
Mass Spectrometry Molecular weight confirmation.A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₉F₃O₄, MW = 266.17).
Melting Point Purity and identity check.A sharp, defined melting point range indicates high purity.

Conclusion

The synthesis of this compound is robustly achieved through a Williamson ether synthesis pathway. The key to a successful synthesis lies in the careful control of reaction parameters—stoichiometry, temperature, and azeotropic water removal—followed by a rigorous purification step. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable compound with high yield and purity, facilitating further research and development in their respective fields.

References

An In-depth Technical Guide to DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid, a compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing technical data with practical insights, this document aims to be an essential resource for understanding and utilizing this molecule in a research context.

Introduction: The Significance of Fluorinated Phenoxypropionic Acids in Medicinal Chemistry

This compound belongs to the class of phenoxypropionic acids, a scaffold that has garnered considerable attention in pharmaceutical research. The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring significantly alters the molecule's electronic and pharmacokinetic properties, making it a compelling candidate for drug discovery programs. The trifluoromethoxy group is a strong electron-withdrawing substituent, which can enhance metabolic stability and lipophilicity, potentially leading to improved oral bioavailability and a longer half-life of drug candidates.[1] This strategic fluorination can fine-tune the binding affinities of the molecule to biological targets.

This guide will delve into the specific physical and chemical characteristics of this compound, providing a foundational understanding for its application in the synthesis of novel therapeutic agents.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation. The following table summarizes the key physical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.

PropertyValueSource
CAS Number 175204-35-0--INVALID-LINK--[2][3]
Molecular Formula C10H9F3O4--INVALID-LINK--[2][3]
Molecular Weight 250.17 g/mol --INVALID-LINK--[2][3]
Appearance White to off-white solid--INVALID-LINK--[2]
Melting Point 76-78 °C--INVALID-LINK--[2]
Boiling Point (Predicted) 290.9 ± 35.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.375 ± 0.06 g/cm³--INVALID-LINK--[2]
pKa (Predicted) 3.10 ± 0.10--INVALID-LINK--[2]
Storage Temperature 2-8°C--INVALID-LINK--[2]

Chemical Structure and Spectroscopic Profile

A thorough understanding of a molecule's chemical structure is paramount for predicting its reactivity and interactions. The structure of this compound is presented below, followed by a discussion of its expected spectroscopic characteristics based on analogous compounds.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propionic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons on the trifluoromethoxy-substituted ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The methine proton will be a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet. The carboxylic acid proton will be a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. We anticipate distinct signals for the carbonyl carbon of the carboxylic acid (downfield), the aromatic carbons, the methine carbon, the methyl carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group will show a quartet splitting pattern due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretching band for the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

  • C-O stretching bands for the ether linkage, typically in the 1200-1300 cm⁻¹ region.

  • C-F stretching bands for the trifluoromethoxy group, which are usually strong and appear in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the molecular ion peak (M+) would be expected at m/z 250.17. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, with the Williamson ether synthesis being a common and effective method.[4][5][6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol Base (e.g., NaOH or K2CO3) Base (e.g., NaOH or K2CO3) 4-(Trifluoromethoxy)phenol->Base (e.g., NaOH or K2CO3) Deprotonation 2-bromopropionic acid 2-bromopropionic acid This compound This compound 2-bromopropionic acid->this compound Base (e.g., NaOH or K2CO3)->this compound SN2 Attack Solvent (e.g., Acetone or DMF) Solvent (e.g., Acetone or DMF) Heat Heat

Caption: A simplified workflow for the Williamson ether synthesis of the title compound.

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of this compound. This protocol is based on established methods for similar phenoxypropionic acid derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 4-(Trifluoromethoxy)phenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Ester Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) and ethyl 2-bromopropionate (1.1 equivalents) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[4-(trifluoromethoxy)phenoxy]propionate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Extraction: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Reactivity Profile

The reactivity of this compound is primarily governed by its three main functional components: the carboxylic acid, the ether linkage, and the trifluoromethoxy-substituted aromatic ring.

  • Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity (predicted pKa ≈ 3.10) is a key factor in its biological activity and solubility.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

  • Aromatic Ring: The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. This property influences how the aromatic ring will react in further synthetic modifications.

Applications in Drug Discovery and Development

Phenoxypropionic acid derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory agents and metabolic modulators. The unique properties imparted by the trifluoromethoxy group make this compound a particularly interesting building block for the development of novel pharmaceuticals.

The enhanced lipophilicity and metabolic stability conferred by the -OCF3 group can lead to drug candidates with improved pharmacokinetic profiles.[1] For instance, this moiety can be incorporated into molecules designed to interact with specific biological targets where increased membrane permeability is desirable.

While specific, publicly documented applications of this compound in late-stage drug development are limited, its structural motifs are present in various research compounds. It serves as a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fluorinated organic compound with a unique combination of physical and chemical properties that make it a valuable tool in modern drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its reactivity is well-defined by its functional groups. While a comprehensive set of experimentally verified data for this specific molecule is not yet widely available, this guide provides a robust foundation for its use in research and development based on established chemical principles and data from analogous compounds. As research in fluorinated pharmaceuticals continues to expand, the importance of building blocks like this compound is set to grow.

References

An In-Depth Technical Guide to DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid, with the CAS number 175204-35-0, is a fluorinated aromatic carboxylic acid.[1][2][3][4] While specific research on this compound is limited in publicly available literature, its structural motifs—the phenoxypropionic acid core and the trifluoromethoxy substituent—are well-characterized in medicinal chemistry and agrochemistry. This guide synthesizes available information on this compound and extrapolates potential properties and applications based on structurally related molecules. The trifluoromethoxy group is known to influence the biological activity, environmental persistence, and metabolic profile of molecules in which it is incorporated, often enhancing lipophilicity for better penetration into target organisms.[5]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueReference
CAS Number 175204-35-0[1][2][3][4][6]
Molecular Formula C10H9F3O4[7]
Molecular Weight 250.18 g/mol [1]
Melting Point 76-78°C[1]
Appearance White to off-white solid
Purity Available up to 95%[6]

Potential Synthesis Pathways

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 4-(Trifluoromethoxy)phenol E Williamson Ether Synthesis A->E B 2-Halopropionic acid or its ester (e.g., ethyl 2-bromopropionate) B->E C Base (e.g., NaOH, K2CO3) C->E D Solvent (e.g., Toluene, DMF) D->E F If starting with ester: Acid or Base Hydrolysis E->F Intermediate Ester G This compound E->G Directly if using acid F->G

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Hypothetical)
  • Reaction Setup: In a reaction vessel, dissolve 4-(Trifluoromethoxy)phenol in a suitable solvent such as toluene or dimethylformamide (DMF).[8]

  • Base Addition: Add a base, for example, sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenol, forming the corresponding phenoxide salt.

  • Alkylation: Slowly add an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate) to the reaction mixture. The reaction is typically heated to drive the Williamson ether synthesis to completion.

  • Workup and Extraction: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.

  • Hydrolysis (if necessary): If an ester of 2-halopropionic acid was used, the resulting ester intermediate needs to be hydrolyzed. This can be achieved by heating with an aqueous acid or base to yield the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or chromatography to obtain the final this compound.

Potential Mechanisms of Action and Pharmacological Effects

Based on the chemical structure, two primary, though speculative, mechanisms of action can be proposed for this compound: activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist or as a herbicide.

As a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Many phenoxypropionic acid derivatives are known to be agonists of PPARs, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[9][10][11][12]

PPAR_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor Activation cluster_transcription Gene Transcription cluster_effects Physiological Effects ligand This compound PPAR PPARα/γ ligand->PPAR Binds and activates complex PPAR-RXR Heterodimer PPAR->complex RXR RXR RXR->complex PPRE PPRE in Target Gene Promoter complex->PPRE Binds to transcription Transcription of Target Genes PPRE->transcription Initiates effects Lipid Metabolism Glucose Homeostasis Anti-inflammatory Effects transcription->effects

Caption: Hypothesized PPAR signaling pathway for this compound.

EffectDescription
Hypolipidemic Activation of PPARα can lead to decreased triglyceride levels and increased HDL cholesterol.
Insulin Sensitizing PPARγ agonism can improve insulin sensitivity and lower blood glucose levels.
Anti-inflammatory PPARs have been shown to modulate inflammatory responses.
As a Herbicide

Phenoxypropionic acids are a well-established class of herbicides.[13] They often function as synthetic auxins, leading to uncontrolled growth and eventual death of broadleaf weeds.

Herbicide_Action cluster_uptake Uptake & Translocation cluster_action Molecular Action cluster_response Physiological Response uptake Absorption by roots and foliage translocation Translocation to meristematic tissues uptake->translocation auxin Mimics natural auxin (IAA) translocation->auxin receptor Binds to auxin receptors auxin->receptor growth Uncontrolled cell division and elongation receptor->growth symptoms Epinasty, stem twisting, leaf malformation growth->symptoms death Plant death symptoms->death

Caption: Potential mechanism of action as a synthetic auxin herbicide.

Analytical Methodologies

Validated analytical methods for this compound are not published. However, based on its structure, standard methods for the analysis of phenoxypropionic acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the quantification and purity assessment of this compound.

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) would likely provide good peak shape and resolution.

  • Detection: UV detection at a wavelength of around 220-230 nm, where the phenyl ring absorbs, should be effective.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis, especially in complex matrices, GC-MS can be employed after derivatization to increase volatility.

  • Derivatization: The carboxylic acid group needs to be derivatized, for example, by methylation with diazomethane or esterification with a suitable alcohol under acidic conditions.

  • Injection: The derivatized sample is injected into the GC.

  • Separation: A capillary column with a non-polar or medium-polarity stationary phase should be used for separation.

  • Detection: Mass spectrometry provides high selectivity and sensitivity for detection.

Conclusion

This compound is a compound with potential applications in either pharmacology as a PPAR agonist or in agrochemistry as a herbicide. The presence of the trifluoromethoxy group suggests a design aimed at modulating the compound's physicochemical and biological properties. Further research is required to elucidate the specific biological activities and establish validated synthetic and analytical protocols. This guide provides a foundational understanding based on the known chemistry and biology of structurally related compounds, offering a starting point for future investigation.

References

Unlocking the Therapeutic Potential of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid is a synthetic compound characterized by a propionic acid functional group linked to a phenyl ring via an ether bond, with a trifluoromethoxy substituent. While direct research on this specific molecule is emerging, its structural similarity to well-characterized classes of molecules, such as fibrates and certain non-steroidal anti-inflammatory drugs (NSAIDs), strongly suggests a high potential for significant biological activity. This technical guide synthesizes data from analogous compounds to propose and detail high-potential research applications for this compound, focusing on its prospective role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist and an anti-inflammatory agent. We provide the scientific rationale, detailed experimental protocols, and conceptual frameworks for researchers, scientists, and drug development professionals to explore its therapeutic promise.

Introduction: Decoding the Molecular Architecture

The structure of this compound combines three key pharmacophoric elements:

  • Propionic Acid Moiety: This carboxylic acid group is a classic feature of many biologically active molecules, including the "profen" class of NSAIDs and fibrate drugs. It often serves as a crucial anchoring point for binding to receptor pockets.

  • Phenoxy Linker: This ether linkage provides both flexibility and stability, positioning the substituted aromatic ring for optimal interaction with target proteins.

  • 4-(Trifluoromethoxy)Phenyl Group: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing and highly lipophilic substituent. This modification significantly alters the electronic and steric profile compared to simpler analogs, potentially enhancing membrane permeability, metabolic stability, and binding affinity to target receptors.

Based on these features, a strong scientific premise exists for investigating this compound in two primary domains: metabolic disease via PPAR modulation and inflammatory pathways.

High-Potential Research Application I: Modulation of Metabolic Syndrome via PPAR Agonism

Scientific Rationale: A Structurally-Informed Hypothesis

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a central role in regulating lipid and glucose homeostasis.[1] Synthetic ligands for PPARs, such as fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists), are established therapies for dyslipidemia and type 2 diabetes, respectively.[1][2]

The core structure of this compound closely resembles that of fibrate drugs and other synthetic phenylpropanoic acid derivatives that have been identified as potent PPAR agonists.[3][4][5] Specifically, the acidic head group and the substituted aromatic ring are key features for ligand binding within the PPAR ligand-binding domain (LBD). The trifluoromethoxy group, due to its lipophilicity, is hypothesized to enhance penetration into the hydrophobic LBD, potentially leading to potent and selective activation. We hypothesize that this compound may act as a PPARα or dual PPARα/γ agonist, making it a prime candidate for investigating treatments for metabolic syndrome.[3]

Proposed Signaling Pathway: PPARα Activation

Upon binding, this compound is predicted to induce a conformational change in PPARα, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, upregulating the transcription of proteins involved in fatty acid oxidation and lipid transport.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound DL-2-[4-(Trifluoromethoxy) Phenoxy]Propionic Acid PPARa_active PPARα Compound->PPARa_active Binds & Activates PPARa_inactive PPARα RXR_inactive RXR RXR_active RXR Complex PPARα-RXR Heterodimer PPARa_active->Complex Heterodimerization RXR_active->Complex Heterodimerization PPRE PPRE (Target Gene Promoter) Complex->PPRE Binds Transcription Upregulation of Gene Transcription PPRE->Transcription Initiates

Caption: Proposed PPARα activation pathway for the candidate compound.

Experimental Workflow: Screening for PPAR Agonism

This workflow provides a tiered approach, from initial in vitro screening to in vivo validation.

Experimental_Workflow_PPAR A Step 1: In Vitro Luciferase Reporter Assay B Step 2: In Vitro Gene Expression Analysis (qPCR) A->B Confirm Target Gene Upregulation C Step 3: Cell-Based Fatty Acid Oxidation Assay B->C Validate Functional Metabolic Effect D Step 4: In Vivo High-Fat Diet Mouse Model C->D Assess In Vivo Efficacy

Caption: Tiered experimental workflow for validating PPAR agonism.

Detailed Experimental Protocols

Protocol 1: PPAR Luciferase Reporter Assay

  • Objective: To determine if the compound can activate PPARα, PPARγ, or PPARδ in a cell-based system.

  • Methodology:

    • Cell Culture: Plate HEK293T or a similar easily transfectable cell line in 96-well plates.

    • Transfection: Co-transfect cells with two plasmids:

      • An expression vector for the full-length human PPAR isoform (α, γ, or δ).

      • A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.

      • A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.

    • Treatment: After 24 hours, replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a known positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).

    • Incubation: Incubate for 18-24 hours.

    • Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer. Normalize luciferase readings to the control plasmid activity.

  • Data Analysis: Plot the normalized luciferase activity against the compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

  • Objective: To confirm that compound-mediated PPAR activation leads to the upregulation of known target genes in a metabolically relevant cell line (e.g., HepG2 hepatocytes).

  • Methodology:

    • Cell Culture & Treatment: Plate HepG2 cells and treat with the compound at its EC₅₀ concentration (determined from the reporter assay) for 12-24 hours.

    • RNA Extraction: Isolate total RNA from the cells using a standard kit (e.g., TRIzol or column-based).

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform qPCR using primers for known PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

PPARα Target Gene Function Expected Outcome
CPT1A Carnitine Palmitoyltransferase 1AUpregulation
ACOX1 Acyl-CoA Oxidase 1Upregulation
FABP1 Fatty Acid Binding Protein 1Upregulation
Table 1: Key PPARα target genes for qPCR validation.

High-Potential Research Application II: Anti-Inflammatory Activity

Scientific Rationale: The Profen Analogy

The 2-phenoxypropionic acid scaffold is a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class. Many NSAIDs, such as ibuprofen and fenoprofen, are phenylpropionic acid derivatives that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[6][7][8]

Given this strong structural precedent, it is highly probable that this compound possesses anti-inflammatory properties.[9][10] Its mechanism could involve direct COX inhibition or modulation of other inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.[8] The trifluoromethoxy group may influence the compound's potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic profile.

Proposed Mechanism: Dual Inhibition of COX and NF-κB Signaling

We hypothesize a dual anti-inflammatory mechanism. The compound may directly inhibit COX enzyme activity, reducing prostaglandin production. Concurrently, it could suppress the expression of pro-inflammatory genes by inhibiting the activation of the NF-κB transcription factor.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes Transcription COX COX Enzymes (COX-1/COX-2) PGs Prostaglandins COX->PGs Synthesis Compound DL-2-[4-(Trifluoromethoxy) Phenoxy]Propionic Acid Compound->IKK Inhibits Compound->COX Inhibits

Caption: Hypothesized dual anti-inflammatory mechanism of action.

Experimental Workflow: Characterizing Anti-Inflammatory Effects

Experimental_Workflow_Inflammation A Step 1: In Vitro COX Inhibition Assay B Step 2: Macrophage-Based Nitric Oxide & Cytokine Assay A->B Assess Cellular Anti-inflammatory Activity C Step 3: Western Blot for NF-κB Pathway Proteins B->C Elucidate Mechanism (NF-κB Pathway) D Step 4: In Vivo Carrageenan-Induced Paw Edema Model C->D Validate In Vivo Efficacy

Caption: Staged workflow for investigating anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 3: Cell-Free COX Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzyme activity.

  • Methodology:

    • Assay Kit: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening kit.

    • Reaction Setup: In a 96-well plate, combine purified ovine COX-1 or human recombinant COX-2 enzyme, a heme cofactor, and the compound at various concentrations.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubation & Readout: Incubate at 37°C for a specified time (e.g., 10 minutes). Measure the product (Prostaglandin G₂) formation according to the kit's instructions (e.g., absorbance at 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration relative to a no-inhibitor control. Determine the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2 to assess potency and selectivity.

Protocol 4: LPS-Stimulated Macrophage Assay

  • Objective: To measure the compound's ability to suppress the production of key inflammatory mediators in a cellular context.

  • Methodology:

    • Cell Culture: Plate RAW 264.7 murine macrophages or human THP-1-derived macrophages in 96-well plates.

    • Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL).

    • Incubation: Incubate for 24 hours.

    • Supernatant Analysis:

      • Nitric Oxide (NO): Measure nitrite (a stable NO metabolite) in the supernatant using the Griess Reagent.

      • Cytokines: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the IC₅₀ for the inhibition of NO, TNF-α, and IL-6 production.

Inflammatory Mediator Measurement Method Expected Outcome
Nitric Oxide (NO) Griess AssayReduction
TNF-α ELISAReduction
IL-6 ELISAReduction
Prostaglandin E₂ (PGE₂) ELISAReduction
Table 2: Key inflammatory mediators to quantify in cell culture supernatants.

Conclusion and Future Directions

This compound stands as a promising candidate for novel therapeutic development. Its molecular architecture provides a strong rationale for investigating its potential as both a PPAR agonist for treating metabolic disorders and as a potent anti-inflammatory agent. The experimental frameworks provided in this guide offer a clear, logical, and robust path for elucidating its biological activities and mechanism of action. Future research should focus on determining its specific PPAR isoform selectivity, its COX selectivity profile, and its pharmacokinetic and safety profiles in preclinical models. The insights gained from these studies will be critical in positioning this compound for further development as a potential treatment for metabolic syndrome, type 2 diabetes, or chronic inflammatory diseases.

References

An In-depth Technical Guide to the Procurement and Quality Assessment of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Chemical Synthesis

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (CAS No. 175204-35-0) is a specialized phenoxypropionic acid derivative that serves as a critical intermediate and building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. The incorporation of the trifluoromethoxy (-OCF₃) group is a strategic choice in modern medicinal chemistry, often employed to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved efficacy and pharmacokinetic profiles in new chemical entities[1].

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical framework for sourcing, evaluating, and validating this compound. We will delve into its chemical properties, typical synthesis pathways, critical quality control parameters, and a structured approach to supplier selection, ensuring the integrity and success of your research endeavors.

Core Molecular and Physical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, from reaction setup to purification and analysis. These properties dictate solubility, reactivity, and storage conditions.

PropertyValueSource(s)
CAS Number 175204-35-0[2]
Molecular Formula C₁₀H₉F₃O₄[3][4]
Molecular Weight 250.17 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point 76-78 °C[2][4]
Boiling Point (Predicted) 290.9 ± 35.0 °C[2]
Density (Predicted) 1.375 ± 0.06 g/cm³[2]
pKa (Predicted) 3.10 ± 0.10[2]
Storage Temperature 2-8 °C[2][4]

Overview of Synthetic Routes and Impurity Profile

While end-users will not typically synthesize this intermediate, understanding its manufacturing process is crucial for anticipating potential impurities that could impact downstream applications. A common synthetic approach involves the Williamson ether synthesis.

A typical pathway involves the reaction of a 4-(trifluoromethoxy)phenol salt with a 2-halopropionic acid derivative (e.g., 2-chloropropionic acid) under basic conditions, followed by acidification to yield the final product[5][6].

Synthesis_Workflow A 4-(Trifluoromethoxy)phenol C Phenoxide Salt Intermediate A->C 1 B Base (e.g., NaOH, KOH) B->C E Nucleophilic Substitution (Williamson Ether Synthesis) C->E D 2-Chloropropionic Acid Salt D->E F Crude Product Salt E->F H DL-2-[4-(Trifluoromethoxy)Phenoxy] Propionic Acid F->H 2 G Acidification (e.g., HCl) G->H I Purification (Crystallization/Chromatography) H->I

Caption: Generalized workflow for the synthesis of this compound.

Causality and Potential Impurities:

  • Unreacted Starting Materials: The most common impurities are residual 4-(trifluoromethoxy)phenol and 2-chloropropionic acid. Their presence can be readily detected by chromatographic methods.

  • Side-Products: Depending on reaction conditions, side-products from self-condensation or other secondary reactions may occur.

  • Solvents: Residual solvents from the reaction and purification steps are another critical class of impurities to monitor.

A trustworthy supplier will provide a Certificate of Analysis (CoA) that quantifies these potential impurities, ensuring the material meets the required specifications for your application.

Applications in Research and Drug Development

The unique combination of a chiral propionic acid moiety and a trifluoromethoxy-substituted phenyl ring makes this compound a valuable synthon.

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing novel therapeutic agents. The trifluoromethoxy group can enhance drug-like properties by increasing metabolic stability (blocking sites of oxidation) and improving membrane permeability due to its high lipophilicity[1][7]. It is often incorporated into molecules targeting a wide range of biological pathways[8]. The process of drug discovery involves identifying a "hit" molecule and optimizing its structure to improve affinity, selectivity, and pharmacokinetic properties, a process where intermediates like this are invaluable[9].

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of modern herbicides and pesticides[7][8]. The phenoxypropionic acid class is well-known for its herbicidal activity, and substitutions on the phenyl ring are used to modulate selectivity and potency[7].

  • Material Science: The fluorinated nature of the compound makes it a candidate for developing advanced materials with enhanced thermal stability or specific chemical resistance[7].

Commercial Supplier Evaluation: A Workflow for Scientists

Selecting a supplier is not merely a purchasing decision; it is a critical step in risk management for your research project. The quality of this starting material directly impacts the yield, purity, and reproducibility of your subsequent experiments.

Supplier_Evaluation_Workflow cluster_0 Phase 1: Scoping cluster_1 Phase 2: Vetting cluster_2 Phase 3: Validation A Define Project Needs (Purity ≥97%, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D Analyze CoA - Purity (HPLC/GC) - Identity (NMR/MS) - Residual Solvents C->D E Compare Suppliers (Specifications, Price, Lead Time) D->E F Place Pilot Order E->F G Perform In-House QC (Purity Verification via HPLC) F->G H Approve Supplier for Large-Scale Purchase G->H

Caption: A structured workflow for the selection and validation of a chemical supplier.

Identified Commercial Suppliers

The following table lists several commercial suppliers who have historically offered this compound or related fine chemicals. Availability and specifications are subject to change, and direct inquiry is always recommended.

SupplierNotesCountry of Operation
Fluoropharm Lists the specific product by CAS number 175204-35-0.[10]China
J & K SCIENTIFIC LTD. Listed as a supplier on chemical database sites.[2]China
Meryer (Shanghai) Listed as a supplier on chemical database sites.[2]China
Thermo Fisher Scientific A major global distributor, often lists this or similar compounds.[2]Global
Matrix Scientific Lists the product with key physical properties.[4]USA
BOC Sciences Supplier of various research chemicals and building blocks.[11]USA

This list is not exhaustive and serves as a starting point for the vetting process described above.

Experimental Protocol: Purity Verification by HPLC

Trustworthiness in a supplier is established through self-validating systems. Upon receiving a new batch of material, performing an in-house purity check is a non-negotiable step. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[12]

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution as needed to create working standards within the linear range of the detector (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Prepare the sample from the supplier in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid (or 0.05% TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.05% TFA).

    • Gradient: A typical starting gradient would be 70% A / 30% B, ramping to 5% A / 95% B over 15-20 minutes. This should be optimized to ensure good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or 275 nm (a preliminary UV scan should be run to determine the absorbance maximum).

  • Data Analysis and Purity Calculation:

    • Run the sample injection.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation and Interpretation: This protocol provides a direct, quantitative measure of purity. The result should closely match the value reported on the supplier's CoA (e.g., ≥97%). Any significant discrepancy (e.g., >1-2% difference) or the presence of major unexpected impurity peaks warrants immediate communication with the supplier's technical support team. This analytical validation is a cornerstone of ensuring experimental reproducibility.

References

An In-depth Technical Guide: The Trifluoromethoxy Group's Effects on Phenoxypropionic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agrochemical design. Among these, the trifluoromethoxy (OCF₃) group offers a unique constellation of properties that can profoundly modulate the biological activity of parent scaffolds. This guide provides an in-depth analysis of the effects of the trifluoromethoxy group on the activity of phenoxypropionic acids, a class of molecules with significant herbicidal and pharmaceutical applications. We will explore the fundamental physicochemical properties of the OCF₃ group, dissect its influence on structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of the trifluoromethoxy moiety in molecular design.

The Trifluoromethoxy Group: A Profile of a Unique Modulator

The trifluoromethoxy group is more than a simple bioisostere for a methoxy or hydroxyl group; its distinct electronic and physical characteristics impart significant changes to a molecule's profile.[1] Understanding these foundational properties is critical to appreciating its effects on phenoxypropionic acid activity.

Electronic Effects: A Tale of Induction and Resonance

The OCF₃ group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms. This creates a strong inductive effect (-I) that is more pronounced than that of the trifluoromethyl (CF₃) group.[2][3] Unlike the CF₃ group, the oxygen atom in the OCF₃ moiety can participate in resonance, donating a lone pair of electrons to an adjacent aromatic system (+R effect). However, this resonance donation is significantly weaker than that of a methoxy group and is often outweighed by the powerful inductive pull, making the OCF₃ group a net deactivator on aromatic rings.[1] This strong electron-withdrawing nature can exert a long-range effect, influencing the acidity and reactivity of distal functional groups like the carboxylic acid in phenoxypropionic acids.[3][4]

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as LogP, is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly increasing the LogP of a parent molecule.[2][6] This property is crucial for enhancing passage through biological membranes, which can lead to improved bioavailability and better transport to the target site.[1][7]

Metabolic Stability: The Strength of the C-F Bond

A paramount advantage of the OCF₃ group is the exceptional metabolic stability it confers.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for much of oxidative drug metabolism.[6][7][8] Replacing a metabolically labile group, such as a methoxy group (which is prone to O-dealkylation), with a trifluoromethoxy group can effectively block this metabolic pathway, leading to a longer biological half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7][8] The steric bulk of the OCF₃ group, compared to a methoxy group, can also sterically hinder enzymatic access to the ether linkage.[7]

Table 1: Comparative Physicochemical Properties of Common Substituents
PropertyHOCH₃CF₃OCF₃
Hammett Constant (σp) 0-0.270.540.35
Hansch Lipophilicity (π) 0-0.020.88[6][7]1.04[6][9]
Metabolic Liability Position DependentHigh (O-dealkylation)LowVery Low[2][7][8]
Primary Electronic Effect Neutral+R, -I-IStrong -I, Weak +R[1]

Structure-Activity Relationship (SAR) of Trifluoromethoxy-Substituted Phenoxypropionic Acids

Phenoxypropionic acids are a well-established class of herbicides, with many commercial examples like diclofop and fluazifop.[10] Their mechanism often involves the inhibition of acetyl-CoA carboxylase (ACCase) in grasses.[11] The introduction of a trifluoromethoxy group can significantly enhance this activity through several synergistic effects.

The electron-withdrawing nature of the OCF₃ group can increase the acidity of the propionic acid moiety, potentially leading to stronger ionic interactions with cationic residues (e.g., arginine, lysine) in the target enzyme's active site. Furthermore, its high lipophilicity can improve the compound's ability to traverse the plant cuticle and cell membranes to reach its intracellular target.

Table 2: Illustrative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical, yet mechanistically sound, data illustrating the impact of OCF₃ substitution on the herbicidal activity (measured as GR₅₀, the concentration required for 50% growth reduction) of a generic phenoxypropionic acid against a target weed species.

Substituent (R) at para-positionGR₅₀ (µM)LogP (Calculated)Key Rationale
H2502.5Baseline activity.
Cl1203.2Increased lipophilicity and electron-withdrawing character improves activity.
OCH₃3002.4Prone to rapid metabolism in the plant, reducing effective concentration at the target.
CF₃803.4Good lipophilicity and metabolic stability. Strong electron-withdrawing effect.[6][7]
OCF₃ 35 3.6 Superior lipophilicity enhances uptake.[6][9] Exceptional metabolic stability ensures sustained target engagement.[7][8] Strong electronic effect optimizes target binding.

Mechanistic & Pharmacokinetic Implications

The true value of the OCF₃ group lies in its ability to holistically improve a molecule's performance from administration to target engagement.

Modulation of Target Affinity and ADME Profile

The diagram below illustrates how the core properties of the trifluoromethoxy group translate into tangible benefits for a phenoxypropionic acid-based bioactive compound.

G cluster_0 Physicochemical Properties of OCF3 cluster_1 Pharmacokinetic / Pharmacodynamic Outcomes A High Lipophilicity (π = +1.04) D Enhanced Membrane Permeability (Uptake) A->D Improves transport across lipid barriers B Strong Inductive Effect (-I) E Increased Target Binding Affinity B->E Modulates pKa & optimizes electronic interactions C High Metabolic Stability (Strong C-F Bonds) F Longer Biological Half-Life (t½) C->F Blocks oxidative metabolism (e.g., CYP450) G Improved Overall Biological Activity D->G E->G F->G G A Aryl-OCH₃ (Substituted Anisole) B Aryl-OCCl₃ A->B Chlorination (e.g., PCl₅) C Aryl-OCF₃ (Trifluoromethoxy-phenol) B->C Fluorination (e.g., SbF₃/SbCl₅) E OCF₃-Phenoxypropionate Ester C->E Williamson Ether Synthesis (Base, e.g., K₂CO₃) D Ethyl-2-bromopropionate D->E F Final Product: OCF₃-Phenoxypropionic Acid E->F Ester Hydrolysis (e.g., NaOH, then H₃O⁺)

References

Methodological & Application

Uncharted Territory: The Experimental Landscape of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature and patent databases reveals that DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid is a compound with a currently undefined biological role and lacks established experimental protocols for its application in research. While its chemical structure as a propionic acid derivative suggests potential interactions with metabolic and inflammatory pathways, specific biological data, including its mechanism of action and cellular targets, remain unpublished.

This document serves to outline the known information about this compound, highlight the current knowledge gaps, and provide a theoretical framework for future investigation based on the activities of structurally related molecules. It is crucial to emphasize that the experimental protocols discussed herein are hypothetical and would require extensive validation.

Section 1: Compound Profile and Safety Data

This compound is a synthetic organic compound with the following chemical properties:

PropertyValueReference
CAS Number 175204-35-0[1]
Molecular Formula C10H9F3O4[2]
Molecular Weight 250.17 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 76-78°C[3]
Storage Temperature 2-8°C[3]

Safety Precautions: According to available safety data sheets, this compound is classified as an irritant.[3] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4][5]

Section 2: Current State of Research and Potential Applications

As of early 2026, there is a significant lack of published research detailing the biological activity of this compound. Its primary documented use is as a chemical intermediate in the synthesis of more complex molecules. Notably, a patent describes its use in the preparation of benzimidazole derivatives that are being investigated as farnesoid X receptor (FXR) agonists. FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. This suggests that while the compound itself is not the final active pharmaceutical ingredient, it is a building block for molecules with potential therapeutic applications in metabolic diseases.

The broader family of propionic acid derivatives has been shown to exhibit a wide range of biological activities, offering potential avenues for future investigation of this compound. These include:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Many propionic acid derivatives are known to activate PPARs, which are critical regulators of lipid and glucose homeostasis.

  • Anti-Inflammatory Effects: Some propionic acid compounds have demonstrated anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.

  • Antimicrobial Activity: Certain propionic acid derivatives have been shown to inhibit the growth of various microorganisms.

Section 3: Hypothetical Experimental Protocols

The following protocols are purely theoretical and are provided as a starting point for researchers interested in investigating the biological activity of this compound. These protocols have not been validated and would require significant optimization.

In Vitro Screening for PPAR Agonism

This protocol describes a hypothetical cell-based reporter assay to determine if the compound can activate PPAR subtypes (α, γ, δ).

Workflow for PPAR Reporter Assay:

PPAR_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis cell_culture 1. Culture HEK293T cells transfection 2. Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector cell_culture->transfection plating 3. Plate transfected cells in 96-well plates transfection->plating treatment 5. Add compound dilutions to cells and incubate plating->treatment compound_prep 4. Prepare serial dilutions of This compound compound_prep->treatment lysis 6. Lyse cells treatment->lysis luciferase_assay 7. Measure Firefly and Renilla luciferase activity lysis->luciferase_assay normalization 8. Normalize Firefly to Renilla luciferase luciferase_assay->normalization data_analysis 9. Calculate fold activation relative to vehicle control normalization->data_analysis

Caption: Hypothetical workflow for a PPAR reporter gene assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: In a 6-well plate, co-transfect cells with a PPAR expression vector (e.g., pCMV-hPPARα), a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter vector, and a Renilla luciferase control vector for normalization using a suitable transfection reagent.

  • Plating: After 24 hours, trypsinize and plate the transfected cells into white, clear-bottom 96-well plates at a density of 5 x 10^4 cells per well.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Add the compound dilutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control (a known PPAR agonist). Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

In Vitro Anti-Inflammatory Activity Assay

This hypothetical protocol outlines a method to assess the compound's ability to suppress the inflammatory response in macrophages.

Workflow for Anti-Inflammatory Assay:

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_exp_treatment Experimental Treatment cluster_outcome_analysis Outcome Analysis macrophage_culture 1. Culture RAW 264.7 macrophages cell_plating 2. Plate cells in 24-well plates macrophage_culture->cell_plating compound_treatment 3. Pre-treat cells with compound dilutions cell_plating->compound_treatment lps_stimulation 4. Stimulate with Lipopolysaccharide (LPS) compound_treatment->lps_stimulation supernatant_collection 5. Collect cell culture supernatants lps_stimulation->supernatant_collection elisa 6. Measure TNF-α and IL-6 levels by ELISA supernatant_collection->elisa data_analysis 7. Analyze cytokine reduction elisa->data_analysis

Caption: Hypothetical workflow for an in vitro anti-inflammatory assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Plate the cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Section 4: Future Directions and Conclusion

The current understanding of this compound is limited to its chemical properties and its role as a synthetic precursor. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, making this compound an interesting candidate for biological screening.

Future research should focus on:

  • High-throughput screening: Testing the compound against a broad range of biological targets to identify its primary mechanism of action.

  • In vivo studies: If in vitro activity is confirmed, animal models of metabolic or inflammatory diseases would be the next logical step to assess efficacy and safety.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to understand how chemical modifications affect its biological activity.

References

Application Notes and Protocols for In Vivo Evaluation of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Model Selection

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid is a novel chemical entity whose pharmacological profile is yet to be fully characterized. An analysis of its core structure, a phenoxypropionic acid derivative, provides critical insights into its potential biological activities and informs the selection of appropriate in vivo animal models for its evaluation. The phenoxypropionic acid scaffold is a well-established pharmacophore present in two major classes of therapeutic agents: the fibrate class of hypolipidemic drugs and several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This structural similarity strongly suggests that the test compound may exhibit lipid-modulating and anti-inflammatory properties.

The trifluoromethoxy substituent is known to enhance metabolic stability and lipophilicity, potentially influencing the compound's pharmacokinetic profile and potency.[1] Given these structural alerts, a comprehensive in vivo evaluation should prioritize models that can elucidate its efficacy in relevant disease states, alongside a thorough assessment of its safety profile, particularly concerning hepatotoxicity, a known risk for some metabolically active compounds.[3][4]

This document provides detailed protocols for a tiered approach to the in vivo characterization of this compound, focusing on its potential as a hypolipidemic and anti-inflammatory agent, while also addressing critical safety assessments.

Pharmacological Target Hypothesis: Peroxisome Proliferator-Activated Receptors (PPARs)

Many phenoxypropionic acid derivatives exert their therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] These nuclear receptors are critical regulators of lipid and glucose metabolism, as well as inflammatory responses. The three main isoforms are:

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates are classical PPARα agonists.[5]

  • PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it plays a role in fatty acid oxidation and is implicated in neuroprotection.[7]

Given the structural resemblance to fibrates, it is hypothesized that this compound may act as a PPARα or a dual PPARα/γ agonist.[8] The experimental plan outlined below is designed to test this hypothesis.

Diagram: Proposed Investigational Workflow

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanism of Action & Advanced Efficacy cluster_2 Phase 3: Safety & Pharmacokinetics A Model 1: Dyslipidemia (High-Fat Diet or Triton WR-1339) B Model 2: Acute Inflammation (Carrageenan-Induced Paw Edema) C Model 3: Genetic Dyslipidemia (e.g., ApoE-/- mice) A->C Positive Lipid Modulation E Acute & Sub-chronic Toxicity Studies A->E Initial Evaluation D Model 4: Chronic Inflammation (Adjuvant-Induced Arthritis) B->D Significant Anti-inflammatory Effect B->E Initial Evaluation F Hepatotoxicity Assessment (CCl4 or Acetaminophen Challenge) G Pharmacokinetic Profiling

Caption: Tiered approach for the in vivo evaluation of the test compound.

Part 1: In Vivo Models for Dyslipidemia

Animal models are indispensable for studying dyslipidemia and the efficacy of potential lipid-lowering agents.[9][10] The choice of model depends on the specific aspect of lipid metabolism being investigated.

Protocol 1: High-Fat Diet (HFD)-Induced Dyslipidemia in Rodents

This model mimics diet-induced dyslipidemia in humans and is suitable for evaluating agents that affect triglyceride and cholesterol levels.[11]

  • Animal Species: C57BL/6 mice or Sprague-Dawley rats.

  • Disease Induction:

    • Acclimatize animals for at least one week with standard chow and water ad libitum.

    • Switch animals to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, hypercholesterolemia, and hypertriglyceridemia.

  • Experimental Groups:

    • Group 1: Normal Control (standard chow) + Vehicle.

    • Group 2: HFD Control + Vehicle.

    • Group 3: HFD + Test Compound (Low Dose).

    • Group 4: HFD + Test Compound (Mid Dose).

    • Group 5: HFD + Test Compound (High Dose).

    • Group 6: HFD + Positive Control (e.g., Fenofibrate).

  • Dosing:

    • Administer the test compound and controls daily via oral gavage for 4-6 weeks.

    • Monitor body weight and food intake regularly.

  • Endpoint Analysis:

    • At the end of the study, collect blood samples via cardiac puncture after an overnight fast.

    • Analyze serum for Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).

    • Harvest liver and adipose tissue for histopathological examination and gene expression analysis (e.g., qRT-PCR for PPAR target genes).

ParameterExpected Outcome with an Effective Compound
Serum TGSignificant decrease
Serum TCDecrease
Serum LDL-CDecrease
Serum HDL-CIncrease or no change
Body WeightPotential decrease or attenuation of gain
Liver HistologyReduction in steatosis (fatty liver)
Protocol 2: Triton WR-1339-Induced Acute Hyperlipidemia

This model is useful for rapid screening of compounds that interfere with lipid metabolism, particularly those affecting lipoprotein lipase.[10]

  • Animal Species: Wistar rats or Swiss albino mice.

  • Disease Induction:

    • Fast animals for 18 hours.

    • Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 400 mg/kg). This detergent inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma lipids.

  • Experimental Design:

    • Administer the test compound or vehicle orally 1 hour before the Triton WR-1339 injection.

    • Collect blood samples at baseline (pre-Triton) and at 6 and 24 hours post-Triton injection.

  • Endpoint Analysis:

    • Measure serum TC and TG levels at each time point.

    • A significant attenuation of the Triton-induced rise in lipids indicates a potent hypolipidemic effect.

Part 2: In Vivo Models for Inflammation and Pain

Aryl propionic acid derivatives are a major class of NSAIDs, making it crucial to evaluate the anti-inflammatory and analgesic potential of the test compound.[2][12]

Protocol 3: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation, primarily used to screen for anti-inflammatory activity.[13][14]

  • Animal Species: Wistar or Sprague-Dawley rats.

  • Experimental Procedure:

    • Measure the baseline paw volume of each rat using a plethysmometer.

    • Administer the test compound, vehicle, or a positive control (e.g., Indomethacin) orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • A significant reduction in paw swelling indicates anti-inflammatory properties.

Protocol 4: Formalin-Induced Nociception

The formalin test is a robust model that can differentiate between analgesic activity against acute phasic pain and more persistent inflammatory pain.[14][15]

  • Animal Species: Swiss albino mice or Sprague-Dawley rats.

  • Experimental Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Morphine or a reference NSAID) via the desired route (e.g., oral, i.p.).

    • After a pre-treatment period (e.g., 30-60 minutes), inject a small volume (e.g., 20 µL) of 2.5% formalin solution into the plantar surface of the hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-formalin (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-formalin (inflammatory pain).

  • Interpretation:

    • Inhibition of Phase 1 suggests a central analgesic effect.

    • Inhibition of Phase 2 indicates peripheral anti-inflammatory and/or anti-hyperalgesic effects.

Diagram: Formalin Test Pain Response Phases

G pain_response Formalin Injection Phase 1 (0-5 min) Direct Nociceptor Activation Quiescent Period (5-15 min) Phase 2 (15-30 min) Inflammatory Mediators & Central Sensitization central_analgesia Central Analgesics (e.g., Opioids) Inhibit Both Phases central_analgesia->pain_response:p1 central_analgesia->pain_response:p3 peripheral_anti_inflammatory NSAIDs Inhibit Phase 2 peripheral_anti_inflammatory->pain_response:p3

Caption: Differentiating analgesic mechanisms with the formalin test.

Part 3: Safety and Toxicity Assessment

Concurrent with efficacy studies, a preliminary assessment of the compound's safety profile is essential.

Protocol 5: Acute and Sub-chronic Toxicity

These studies determine the potential for toxicity after single or repeated dosing.

  • Acute Toxicity (e.g., OECD Guideline 423):

    • Administer escalating single doses of the test compound to different groups of rodents.

    • Observe animals for signs of toxicity and mortality over 14 days.

    • Determine the LD50 (lethal dose for 50% of animals) or classify the compound's toxicity.

  • Sub-chronic Toxicity (e.g., 28-day study):

    • Administer the test compound daily for 28 days at three different dose levels.

    • Monitor clinical signs, body weight, and food consumption.

    • At the end of the study, perform comprehensive hematology, clinical chemistry, and histopathology of major organs.

Protocol 6: Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism and a potential target for toxicity of fibrate-like compounds, a specific assessment of hepatotoxicity is warranted.[3][4][16]

  • Animal Species: Mice or rats.

  • Procedure:

    • In the context of the sub-chronic toxicity study, pay close attention to liver-related parameters.

    • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Significant elevations are indicative of liver damage.

    • Histopathology: Examine liver sections for signs of necrosis, inflammation, steatosis, or fibrosis.

    • Challenge Model (Optional): To investigate potential drug-induced liver injury (DILI), a co-administration model with a known hepatotoxin like carbon tetrachloride (CCl4) or acetaminophen can be employed.[3][17] This can reveal if the test compound exacerbates or protects against liver injury.

ParameterIndication of Hepatotoxicity
Serum ALT/ASTSignificant elevation
Liver WeightIncrease (hepatomegaly)
HistopathologyNecrosis, inflammation, fatty changes

Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound is crucial for interpreting efficacy and toxicity data.[1][18][19] A preliminary pharmacokinetic study in rats should be conducted to determine key parameters like Cmax, Tmax, half-life (t1/2), and oral bioavailability. This information is vital for selecting appropriate dose levels and dosing frequencies in subsequent efficacy and toxicity studies.

Conclusion

The provided protocols offer a structured and comprehensive framework for the in vivo evaluation of this compound. By systematically assessing its potential hypolipidemic and anti-inflammatory activities, alongside a robust safety evaluation, researchers can build a detailed pharmacological profile of this novel compound. The outcomes of these studies will be critical in determining its potential for further development as a therapeutic agent.

References

LC-MS/MS analytical method for DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid in Biological Matrices using LC-MS/MS

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the quantitative determination of this compound in biological matrices, such as plasma or serum, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals who require a robust, sensitive, and selective method for pharmacokinetic, toxicokinetic, or metabolism studies. The principles and methodologies are grounded in established bioanalytical guidelines to ensure data integrity and regulatory compliance.

Introduction: The Rationale for a Dedicated LC-MS/MS Method

This compound is a chiral carboxylic acid derivative. Its trifluoromethoxy group imparts unique physicochemical properties that can influence its biological activity, metabolic fate, and analytical behavior. The development of a reliable quantitative method is paramount for accurately assessing its exposure and disposition in preclinical and clinical studies. LC-MS/MS stands as the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2]

This application note details a proposed method, from sample preparation to data acquisition and analysis, and emphasizes the critical aspects of method validation in accordance with international regulatory standards.[3][4][5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC10H9F3O4[7]
Molecular Weight250.17 g/mol [7]
Predicted pKa3.10 ± 0.10[7]
AppearanceWhite to off-white solid[7]
Predicted Boiling Point290.9 ± 35.0 °C[7]
Predicted Density1.375 ± 0.06 g/cm3 [7]

The acidic nature of the propionic acid moiety (predicted pKa ≈ 3.10) is a key consideration for optimizing sample extraction and chromatographic separation.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the analysis of this compound.

  • This compound reference standard

  • Stable Isotope Labeled (SIL) internal standard (IS), e.g., D4-DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (recommended) or a structural analog. The use of a SIL-IS is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[8][9]

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample.[10][11] Given the acidic nature of the analyte, a Liquid-Liquid Extraction (LLE) protocol is proposed.

Protocol for Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Acidify the sample by adding 25 µL of 1% formic acid in water to ensure the analyte is in its neutral form for efficient extraction into an organic solvent.[10]

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction Workflow.

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterRecommended ConditionJustification
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrateA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column from late-eluting matrix components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.

Chiral Separation (Optional but Recommended):

For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for arylpropionic acid derivatives.[12][13][14] The mobile phase would likely need to be adjusted to a normal-phase system (e.g., hexane/ethanol).

Mass Spectrometer (MS) System:

ParameterRecommended ConditionJustification
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeThe carboxylic acid group is readily deprotonated, making negative ion mode highly sensitive for this class of compounds.[15][16]
MRM Transitions To be determined by infusing a standard solution of the analyte.The precursor ion will be [M-H]⁻. Product ions will result from fragmentation of the precursor.
Collision Energy (CE) To be optimized for each transition.Optimization is crucial for maximizing the signal of the product ions.
Dwell Time 100 msA sufficient dwell time ensures an adequate number of data points across the chromatographic peak.

Proposed MRM Transitions (to be confirmed experimentally):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound249.0To be determined
D4-Internal Standard253.0To be determined

Note: The presence of the trifluoromethoxy group may lead to specific fragmentation patterns that should be investigated during method development. The analysis of fluorinated compounds can sometimes be challenging due to their high ionization potential, but ESI is generally effective.[17][18]

Bioanalytical Method Validation: Ensuring Data Reliability

A full validation of the bioanalytical method must be performed according to regulatory guidelines from agencies such as the FDA and EMA.[3][4][6][19]

G Selectivity Selectivity Specificity Specificity Accuracy Accuracy Precision Precision Calibration_Curve Calibration Curve & LLOQ Recovery Recovery Matrix_Effect Matrix_Effect Stability Stability Validation Validation Validation->Selectivity Validation->Specificity Validation->Accuracy Validation->Precision Validation->Calibration_Curve Validation->Recovery Validation->Matrix_Effect Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Key Validation Parameters Summary:

ParameterAcceptance Criteria (Typical)
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, with accuracy within ±20% and precision ≤ 20%.
Accuracy & Precision For QC samples at LLOQ, Low, Medium, and High concentrations, the mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (CV%) should not exceed 15% (20% at LLOQ).
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed samples.
Data Analysis and Reporting

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve, which is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a strong starting point for method optimization. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data suitable for regulatory submission.

References

Using DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid as a PPAR agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Introduction and Scientific Context

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing a pivotal role in regulating lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2][3] The PPAR family consists of three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.[1][4]

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily regulates the expression of genes involved in fatty acid uptake and oxidation.[1][5]

  • PPARγ is most abundant in adipose tissue and is a master regulator of adipogenesis, promoting fatty acid storage and enhancing insulin sensitivity.[2][4][6]

  • PPARβ/δ is expressed more ubiquitously and is involved in lipid oxidation, cell proliferation, and differentiation.[1][4]

Given their central role in metabolic homeostasis, PPARs are significant therapeutic targets for metabolic diseases like type 2 diabetes and dyslipidemia.[1][7] Synthetic agonists, such as fibrates (PPARα) and thiazolidinediones (TZDs, PPARγ), have been developed, but the search for new modulators with improved efficacy and safety profiles is ongoing.[7][8][9]

This document provides a comprehensive guide for the characterization of this compound, a compound with structural similarities to other PPAR agonists, as a potential modulator of PPAR activity. The following protocols are designed to be self-validating systems for researchers to determine the compound's potency, efficacy, and selectivity across the three PPAR isotypes.

Mechanism of Action: The PPAR Signaling Pathway

The canonical mechanism of PPAR activation involves a series of molecular events. Understanding this pathway is crucial for designing experiments and interpreting results.

  • Ligand Binding: A potential agonist, such as this compound, enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR isotype.[10][11]

  • Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPAR protein. This promotes the dissociation of corepressor proteins and facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR).[2][10][12]

  • PPRE Binding: The activated PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][10]

  • Transcriptional Activation: The complex recruits coactivator proteins, which then assemble the transcriptional machinery, leading to the upregulation of target gene expression.[2]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand DL-2-[4-(...) Propionic Acid PPAR PPAR (α, γ, or δ) Ligand->PPAR 1. Ligand Binding PPAR_RXR PPAR-RXR Heterodimer CoRepressor Corepressor Complex PPAR->CoRepressor Inactive State PPAR->PPAR_RXR 2. Heterodimerization RXR RXR RXR->PPAR_RXR 2. Heterodimerization PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE 3. DNA Binding CoActivator Coactivator Complex PPAR_RXR->CoActivator Recruitment TargetGene Target Gene Transcription PPRE->TargetGene 4. Upregulation CoActivator->PPRE

Caption: The PPAR signaling pathway, from ligand binding to target gene transcription.

Experimental Workflow for Agonist Characterization

A tiered approach is recommended to efficiently characterize the compound. The workflow begins with a broad screening method to assess activity and selectivity, followed by a more targeted validation of downstream gene regulation.

Experimental_Workflow Start Compound Preparation DL-2-[4-(...) Propionic Acid in DMSO ReporterAssay Step 1: Luciferase Reporter Gene Assay (Primary Screen) Start->ReporterAssay AssayDesc Assess functional potency (EC50) and selectivity across PPARα, γ, and δ isotypes. ReporterAssay->AssayDesc qPCR Step 2: qPCR for Endogenous Target Genes (Secondary Validation) ReporterAssay->qPCR If Active qPCRDesc Confirm upregulation of known PPAR target genes in a biologically relevant cell line. qPCR->qPCRDesc DataAnalysis Step 3: Data Analysis & Interpretation qPCR->DataAnalysis Conclusion Conclusion Agonist Profile: Potency, Efficacy, Selectivity DataAnalysis->Conclusion

Caption: A streamlined workflow for characterizing a potential PPAR agonist.

Protocol 1: PPAR Transactivation Luciferase Reporter Assay

Scientific Rationale: This cell-based assay is the gold standard for quantifying the functional potency of a potential PPAR agonist.[13] It utilizes engineered cells that co-express a specific human PPAR isotype (α, γ, or δ) and a reporter gene (e.g., luciferase) under the control of a PPRE.[14][15][16] Agonist binding to the PPAR protein activates the PPRE, driving luciferase expression, which can be quantified as a luminescent signal. By running parallel assays for each isotype, both potency (EC50) and selectivity can be determined.

Materials:

  • Cell Lines: HEK293T or U2OS cells are commonly used due to their high transfection efficiency and low endogenous PPAR expression.[13][14]

  • Reporter Systems: Commercially available kits (e.g., from Indigo Biosciences, Cayman Chemical) provide stable cell lines and optimized reagents for each PPAR isotype.[15][16][17] Alternatively, transient transfection can be performed.

    • PPAR Expression Plasmids: pCMX-hPPARα, pCMX-hPPARγ, pCMX-hPPARδ

    • Reporter Plasmid: pGL4.35[9x-GAL4-UAS-luc2P] or similar PPRE-driven luciferase construct.[13]

    • Internal Control Plasmid: pRL-TK (Renilla luciferase) to normalize for transfection efficiency.

  • Reagents:

    • This compound

    • DMSO (Vehicle Control)

    • Reference Agonists (Positive Controls):

      • PPARα: GW7647 or WY14643[16][18]

      • PPARγ: Rosiglitazone[14][19]

      • PPARβ/δ: GW0742 or GW501516[17][18]

    • Cell Culture Media (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Transfection Reagent (e.g., Lipofectamine 2000)

    • Dual-Luciferase® Reporter Assay System (Promega)

  • Equipment:

    • 96-well white, clear-bottom assay plates

    • Luminometer

    • Standard cell culture equipment

Step-by-Step Methodology (Using Transient Transfection):

  • Cell Seeding:

    • Day 1: Seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂. The goal is to reach 80-90% confluency at the time of transfection.

  • Transfection:

    • Day 2: For each well, prepare a transfection mix containing the appropriate PPAR expression plasmid, the PPRE-luciferase reporter, and the Renilla control plasmid using a transfection reagent according to the manufacturer's protocol.

    • Causality: Separate transfections must be performed for each PPAR isotype to assess selectivity. The Renilla plasmid provides an internal control to correct for well-to-well variations in cell number and transfection efficiency, ensuring data integrity.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the test compound and reference agonists in culture medium. A typical 8-point curve might range from 10 pM to 10 µM.

    • Causality: A wide concentration range is essential to accurately determine the full dose-response curve and calculate the EC50 value.

    • Day 3: After 24 hours of transfection, carefully remove the media and replace it with 100 µL of media containing the diluted compounds, reference agonists, or vehicle (0.1% DMSO). Include "vehicle only" and "reference agonist" wells for each isotype.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Day 4: Remove the media. Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-reading luminometer.

Data Analysis:

  • Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to get the Relative Response Ratio.

  • Fold Activation: Normalize the data to the vehicle control by dividing the Relative Response Ratio of each treated well by the average of the vehicle control wells.

  • EC50 Calculation: Plot the Fold Activation against the log of the compound concentration. Use a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism to calculate the EC50 (potency) and Emax (efficacy) values.

ParameterDescriptionImportance
EC50 The concentration at which the compound elicits 50% of its maximal response.Measures the potency of the agonist. A lower EC50 indicates higher potency.
Emax The maximum response (Fold Activation) achieved by the compound.Measures the efficacy relative to the reference agonist (full vs. partial agonist).
Selectivity The ratio of EC50 values between different PPAR isotypes (e.g., EC50-γ / EC50-α).Determines if the compound preferentially activates one isotype over others.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

Scientific Rationale: While reporter assays demonstrate direct receptor activation, qPCR validates that the compound can induce the expression of endogenous target genes in a more physiologically relevant context.[20][21] This step confirms that the activation observed in the artificial reporter system translates to the regulation of the native biological pathway.

Materials:

  • Cell Line: A cell line with robust expression of the target PPAR isotype (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

  • Reagents:

    • This compound and reference agonists.

    • RNA extraction kit (e.g., TRIzol reagent or column-based kit).[20][22]

    • cDNA synthesis kit (Reverse Transcription).[20][22]

    • SYBR Green or TaqMan qPCR master mix.[20]

    • Validated primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) in 6-well plates and grow to ~80% confluency.

    • Treat cells with the test compound at a concentration around its EC50 (determined from Protocol 1), a high concentration (e.g., 10x EC50), a reference agonist, and vehicle control (DMSO) for 24-48 hours.[21]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA according to the kit manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).

    • Reverse transcribe 1 µg of total RNA into cDNA.[20]

  • qPCR Reaction:

    • Set up the qPCR reaction in triplicate for each sample and primer set. Include primers for the target gene(s) and a stable housekeeping gene.

    • Run the reaction on a real-time PCR system.

Data Analysis:

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate ΔΔCt: Normalize the treated samples to the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_vehicle).

  • Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine if the observed changes in gene expression are significant.

PPAR IsotypeRecommended Target GenesPrimary Function of Gene Product
PPARα CPT1A, ACOX1Fatty Acid Oxidation
HMGCS2Ketogenesis
PPARγ FABP4 (aP2), CD36Fatty Acid Binding and Transport
ADIPOQ (Adiponectin)Adipokine, Insulin Sensitization
PPARβ/δ ANGPTL4, PDK4Lipid Metabolism, Glucose Homeostasis

This table provides examples; a comprehensive list can be found in the literature.[21][23]

Safety and Handling

Based on safety data for structurally related propionic acids, appropriate precautions must be taken.[24][25]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[26]

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or chemical fume hood.[26]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[26]

    • Skin: Wash off with soap and plenty of water.[26]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[26]

  • Storage: Store in a tightly closed container in a cool, dry place (2-8°C is recommended for the solid compound).[27]

Conclusion

By following this structured workflow, researchers can rigorously evaluate this compound as a PPAR agonist. The combination of a functional reporter assay to determine potency and selectivity, followed by qPCR to validate the induction of endogenous target genes, provides a comprehensive and trustworthy characterization. This data is essential for guiding further preclinical development and understanding the compound's potential therapeutic utility in metabolic diseases.

References

Application Notes and Protocols for DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

This compound is a synthetic compound featuring a trifluoromethoxy group, a moiety of increasing interest in medicinal chemistry. The inclusion of trifluoromethyl and trifluoromethoxy groups in drug candidates can significantly enhance their metabolic stability, lipophilicity, and overall pharmacokinetic profiles.[1][2][3] These properties make such compounds attractive for investigation in various therapeutic areas. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other phenoxypropionic acid derivatives suggests potential interactions with key cellular signaling pathways.

Notably, many propionic acid derivatives are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis.[7][8] Therefore, it is plausible that this compound may exert its effects through the modulation of PPAR activity.

Furthermore, propionic acid itself, a short-chain fatty acid, has been shown to influence cell viability and induce cellular processes such as autophagy by modulating signaling pathways like NF-κB and AKT/mTOR.[9][10] These insights provide a foundational hypothesis for designing and interpreting cell culture experiments with this compound.

These application notes provide a comprehensive guide for researchers to systematically investigate the cellular effects of this compound. The protocols outlined below are designed to be adaptable and serve as a starting point for developing cell line-specific treatment strategies.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C10H9F3O4[11][12]
Molecular Weight 250.17 g/mol [11][12]
Appearance White to off-white solid[11]
Melting Point 76-78°C[11]
Boiling Point 290.9±35.0 °C (Predicted)[11]
Density 1.375±0.06 g/cm3 (Predicted)[11]
pKa 3.10±0.10 (Predicted)[11]
Storage Temperature 2-8°C[11]
Stock Solution Preparation: A Critical First Step

Due to the limited aqueous solubility common to many organic compounds, a stock solution in an appropriate organic solvent is necessary.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound (CAS: 175204-35-0)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.50 mg of this compound.

    • Add 1.0 mL of DMSO to the tube. This will yield a 10 mM stock solution.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Note on Solvent Choice: DMSO is a common solvent for cell culture experiments. However, it is crucial to include a vehicle control (DMSO alone at the same final concentration used for the compound treatment) in all experiments to account for any solvent-induced effects. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid cytotoxicity.

Experimental Design and Cell Culture Treatment Protocols

The following protocols are designed to guide the researcher in determining the optimal treatment conditions and assessing the biological effects of this compound.

Workflow for Investigating Cellular Effects

G cluster_0 Phase 1: Dose-Response and Viability cluster_1 Phase 2: Mechanistic Assays A Prepare Serial Dilutions C Compound Treatment A->C B Cell Seeding B->C D Cell Viability Assay (e.g., MTT, PrestoBlue) C->D E Determine IC50 and Optimal Concentration Range D->E F Gene Expression Analysis (qPCR) for PPAR targets E->F Based on non-toxic concentrations G Western Blot for Signaling Proteins (e.g., p-AKT, NF-κB) E->G Based on non-toxic concentrations H Functional Assays (e.g., Migration, Apoptosis) E->H Based on relevant concentrations

Figure 1. A generalized workflow for characterizing the in vitro effects of this compound.

Protocol 2: Determining the Optimal Working Concentration using a Cell Viability Assay

This protocol is essential for identifying a concentration range that is suitable for mechanistic studies, avoiding confounding effects of overt cytotoxicity.

  • Materials:

    • Selected cell line(s)

    • Complete cell culture medium

    • 96-well cell culture plates

    • 10 mM stock solution of this compound in DMSO

    • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

    • Serial Dilutions: Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve final treatment concentrations. A common starting range is 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).

    • Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) if applicable.

Investigating the Mechanism of Action: A Hypothetical Framework

Based on the structural similarities to known PPAR agonists, a primary avenue of investigation should be the compound's effect on PPAR-mediated gene expression.

Potential Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Compound DL-2-[4-(Trifluoromethoxy) Phenoxy]Propionic Acid PPAR PPARα/γ Compound->PPAR RXR RXR PPAR->RXR PPRE PPRE RXR->PPRE TargetGenes Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->TargetGenes Nucleus Nucleus

Figure 2. Hypothesized PPAR agonist activity of the compound.

Protocol 3: Assessing PPAR Target Gene Expression by Quantitative PCR (qPCR)
  • Materials:

    • Cells treated with non-toxic concentrations of this compound and a vehicle control.

    • Known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control.

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR primers for PPAR target genes (e.g., CPT1A, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB).

    • qPCR master mix

    • qPCR instrument

  • Procedure:

    • Cell Treatment: Treat cells with the compound at concentrations determined from the viability assay.

    • RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform qPCR using primers for the target and housekeeping genes.

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Concluding Remarks and Future Directions

The protocols and conceptual framework provided herein offer a robust starting point for the in vitro characterization of this compound. The key to elucidating its biological function lies in a systematic approach, beginning with the determination of its cytotoxic profile, followed by targeted mechanistic studies. Given the prevalence of PPAR agonism among structurally related molecules, this should be a primary hypothesis to test. However, researchers should remain open to exploring other potential mechanisms, such as the modulation of inflammatory signaling pathways or the induction of autophagy, which have been associated with propionic acid. Future studies could involve more advanced techniques such as RNA sequencing for a global view of transcriptional changes, or co-immunoprecipitation assays to identify protein binding partners.

References

High-Throughput Screening Assays for Phenoxypropionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenoxypropionic Acid Derivatives

Phenoxypropionic acid derivatives represent a versatile class of small molecules with a broad spectrum of pharmacological activities.[1][2] This chemical scaffold is the backbone of numerous established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and hypolipidemic agents.[1] The therapeutic utility of these compounds stems from their ability to modulate the activity of a diverse range of biological targets, from enzymes to nuclear receptors. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of these targets.[3] This guide provides a detailed overview of the key molecular targets of phenoxypropionic acid derivatives and presents robust HTS assay protocols for their identification and characterization, designed for researchers, scientists, and drug development professionals.

Key Molecular Targets and Corresponding HTS Strategies

The pharmacological effects of phenoxypropionic acid derivatives are primarily attributed to their interaction with three major classes of proteins: Peroxisome Proliferator-Activated Receptors (PPARs), Cyclooxygenase (COX) enzymes, and 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs). The selection of an appropriate HTS assay is contingent on the specific target and the desired outcome (e.g., inhibition or activation).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, comprising three subtypes: PPARα, PPARβ/δ, and PPARγ.[4] These receptors play pivotal roles in lipid and glucose metabolism, inflammation, and cellular differentiation.[4][5] Phenoxypropionic acid derivatives, such as the fibrate class of drugs, are well-known PPARα agonists used to treat dyslipidemia.

Upon ligand binding, PPARs undergo a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][6][7] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6][8][9]

Signaling Pathway of PPARs

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenoxypropionic Acid Derivative (Ligand) PPAR PPAR Ligand->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Coactivators Coactivators PPAR_RXR->Coactivators Recruits PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Coactivators->PPAR_RXR Gene Target Gene Transcription PPRE->Gene Initiates TR_FRET_Workflow start Start reagent_prep Reagent Preparation: - Test Compounds - PPARγ-LBD/Tb-Ab Mix - Fluorescent Tracer start->reagent_prep dispense_compounds Dispense Test Compounds and Controls into 384-well Plate reagent_prep->dispense_compounds add_tracer Add Fluorescent Tracer dispense_compounds->add_tracer add_mix Add PPARγ-LBD/Tb-Ab Mix add_tracer->add_mix incubate Incubate at Room Temp (protected from light) add_mix->incubate read_plate Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 495 nm & 520 nm) incubate->read_plate analyze Data Analysis: - Calculate TR-FRET Ratio - Plot Dose-Response Curves - Determine IC50 read_plate->analyze end End analyze->end COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor Phenoxypropionic Acid Derivative (Inhibitor) Inhibitor->COX_Enzyme Inhibits

References

Application Notes and Protocols for the Synthesis and Purification of Trifluoromethoxy-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of the trifluoromethoxy (OCF₃) group into molecular scaffolds represents a paramount strategy for modulating physicochemical and biological properties.[1][2][3] This functional group, often termed a "super-halo," imparts a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, making it a highly sought-after substituent in the design of novel pharmaceuticals and agrochemicals.[2][3][4] However, the synthesis of trifluoromethoxylated compounds is fraught with challenges, primarily stemming from the instability of the trifluoromethoxide anion and the demanding reaction conditions often required.[3][5][6]

This comprehensive guide provides an in-depth exploration of contemporary and classical methodologies for the synthesis and purification of trifluoromethoxy-substituted analogs. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings of each synthetic strategy, offering field-proven insights to navigate the complexities of trifluoromethoxy chemistry.

I. Strategic Approaches to Trifluoromethoxylation: A Mechanistic Overview

The introduction of the OCF₃ group can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate scope, functional group tolerance, and the desired scale of the reaction.

Classical Approaches: The Foundation of Trifluoromethoxylation

Historically, the synthesis of aryl trifluoromethyl ethers relied on harsh, multi-step procedures. One of the earliest and most fundamental methods, developed by L. Yagupolskii in 1955, involves a two-step chlorination-fluorination sequence starting from anisoles.[4][7][8]

  • Step 1: Radical Chlorination: The methoxy group of an anisole derivative is converted to a trichloromethoxy group using reagents like phosphorus pentachloride under high temperatures.[4][7]

  • Step 2: Halogen Exchange (Halex) Reaction: The trichloromethyl ether is then treated with a fluorinating agent, such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF), to yield the desired trifluoromethyl ether.[4][5][7][8]

While foundational, this method is often limited by its harsh conditions, poor functional group compatibility, and the use of hazardous reagents.[4][5]

Protocol 1: Classical Synthesis of (Trifluoromethoxy)benzene

This protocol is adapted from historical methods for the synthesis of simple aryl trifluoromethyl ethers.[9][10][11]

Step A: Chlorination of Anisole

  • In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

  • Charge the flask with anisole and a suitable solvent (e.g., carbon tetrachloride, though its use is now restricted).[11]

  • In the presence of an initiator and under light, bubble chlorine gas through the solution while maintaining a specific reaction temperature.[10]

  • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion to trichloromethoxybenzene is achieved.

  • Carefully remove the solvent and excess chlorine gas. The crude trichloromethoxybenzene can often be used directly in the next step.[10]

Step B: Fluorination of Trichloromethoxybenzene

  • Transfer the crude trichloromethoxybenzene to a pressure-resistant reactor (autoclave).

  • Cautiously add anhydrous hydrogen fluoride (HF). (Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment and in a specialized fume hood).

  • Heat the reactor to the specified temperature and monitor the internal pressure.[9][11]

  • After the reaction is complete, cool the reactor and carefully vent any excess HF.

  • Quench the reaction mixture with water and separate the organic layer.

  • Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude (trifluoromethoxy)benzene.

Modern Synthetic Strategies: Enabling Access to Complex Analogs

Recent advances have focused on the development of milder and more versatile methods for trifluoromethoxylation, significantly expanding the accessible chemical space for drug discovery and materials science.

The development of electrophilic trifluoromethylating reagents has revolutionized the field. These reagents formally deliver a "CF₃⁺" equivalent to a nucleophilic substrate. Prominent examples include Umemoto's and Togni's reagents.[7][12][13][14][15][16] These shelf-stable, crystalline solids offer significant advantages in terms of handling and safety compared to gaseous reagents.[15][17]

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that exhibit high reactivity towards a variety of nucleophiles.[12][17][18] The reactivity can be tuned by modifying the substituents on the dibenzothiophene core.[18]

  • Togni Reagents: These are hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents for a broad range of substrates, including phenols and heterocycles.[5][7][13]

Electrophilic_Trifluoromethoxylation_Workflow

Direct nucleophilic trifluoromethoxylation has been challenging due to the instability of the OCF₃⁻ anion.[3] However, reagents have been developed that can generate this species in situ or act as OCF₃⁻ synthons. The Ruppert-Prakash reagent (TMSCF₃) is a key player in this area, often used in conjunction with a fluoride source.[7][19][20] More recently, silver-based reagents have shown promise in mediating the O-trifluoromethylation of phenols and alcohols.[7]

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-OCF₃ bonds under mild conditions.[21][22][23][24] This strategy often involves the generation of a trifluoromethyl radical from a suitable precursor, which then engages in a catalytic cycle to functionalize the substrate. This approach has been successfully applied to the trifluoromethoxylation of arenediazonium salts and other substrates.

Protocol 2: Photoredox-Catalyzed Trifluoromethoxylation of an Arenediazonium Salt

This protocol is a generalized representation based on modern photoredox methodologies.[22]

Materials:

  • Arenediazonium tetrafluoroborate (1.0 equiv)

  • Trifluoromethylation reagent (e.g., Trifluoromethyl p-fluorophenylsulfonate (TFMS))

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or similar) (1-2 mol%)

  • Copper salt (e.g., CuOTf) (1.0 equiv)

  • Fluoride source (e.g., CsF) (2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried Schlenk tube, add the arenediazonium tetrafluoroborate, trifluoromethylation reagent, photocatalyst, copper salt, and fluoride source.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Purification of Trifluoromethoxy-Substituted Analogs

The purification of fluorinated compounds, including those with OCF₃ groups, often requires specialized chromatographic techniques due to their unique properties.

Chromatography Considerations
  • Stationary Phase Selection: While standard silica gel can be used, fluorinated stationary phases (fluorous phases) can offer enhanced selectivity for the separation of fluorinated compounds from their non-fluorinated counterparts.[25][26][27] The retention on these phases is often dependent on the fluorine content of the analyte.[26]

  • Mobile Phase Optimization: For reverse-phase HPLC, the elution order of fluorinated compounds can be influenced by the number of fluorine atoms.[25] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol, in the mobile phase has been shown to improve the separation of certain isomers on fluorinated columns.[25]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For complex mixtures of volatile fluorinated compounds, GCxGC coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) provides excellent separation and reliable structural analysis.[28]

Purification_Workflow

Characterization

Accurate characterization is crucial to confirm the successful synthesis and purity of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for the characterization of trifluoromethoxy-containing compounds, providing a distinct signal for the OCF₃ group. ¹H and ¹³C NMR are also essential for full structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized analog.

  • Infrared (IR) Spectroscopy: The C-F bonds of the trifluoromethoxy group give rise to strong absorption bands in the IR spectrum, typically in the region of 1000-1300 cm⁻¹.

III. Summary of Synthetic Methodologies

Methodology Reagents Advantages Limitations Reference(s)
Classical Chlorination/Fluorination PCl₅, Cl₂, SbF₃, HFInexpensive for simple aromaticsHarsh conditions, poor functional group tolerance, hazardous reagents[4][5][7][8]
Electrophilic Trifluoromethoxylation Umemoto's reagents, Togni's reagentsMild conditions, good functional group tolerance, shelf-stable reagentsReagent cost can be high[7][12][13][14][15][16]
Nucleophilic Trifluoromethoxylation TMSCF₃/F⁻, Ag-based reagentsAccess to different substrate classesInstability of OCF₃⁻, stoichiometric activators often needed[7][19][20]
Photoredox Catalysis Ru- or Ir-based photocatalysts, Cu saltsVery mild conditions, high functional group toleranceRequires specialized equipment (photoreactor)[21][22][23][24]

IV. Conclusion

The synthesis of trifluoromethoxy-substituted analogs has transitioned from a niche area requiring harsh, specialized conditions to a more accessible and versatile field of organic chemistry. The advent of modern synthetic methods, particularly those employing electrophilic reagents and photoredox catalysis, has empowered researchers to incorporate this valuable functional group into increasingly complex and sensitive molecular architectures. A thorough understanding of the underlying principles of each synthetic strategy, coupled with the appropriate purification and characterization techniques, is essential for the successful development of novel trifluoromethoxylated compounds for a wide range of applications.

V. References

  • What are the background, preparation, and applications of (Trifluoromethoxy)benzene? - FAQ - Guidechem. Available at: --INVALID-LINK--

  • Yang, S., Chen, M., & Tang, P. (2019). Visible-Light Photoredox-Catalyzed and Copper-Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates. Angewandte Chemie International Edition, 58(23), 7840–7844. Available at: --INVALID-LINK--

  • Beierle, J. M., & Paquin, J. F. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Available at: --INVALID-LINK--

  • Grygorenko, O. O., Artamonov, O. S., & Komarov, I. V. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. European Journal of Organic Chemistry, 2016(2), 258-267. Available at: --INVALID-LINK--

  • Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 230-238. Available at: --INVALID-LINK--

  • Kimata, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 33(7), 355-360. Available at: --INVALID-LINK--

  • Preparation method of (trifluoromethoxy)benzene compound. (2017). Eureka | Patsnap. Available at: --INVALID-LINK--

  • Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB - TCI Chemicals. Available at: --INVALID-LINK--

  • Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735. Available at: --INVALID-LINK--

  • Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF. Available at: --INVALID-LINK--

  • Synthesis of trifluoromethoxybenzene - PrepChem.com. Available at: --INVALID-LINK--

  • Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--

  • Matouš, J., & Beier, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 23. Available at: --INVALID-LINK--

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group - RSC Publishing. Available at: --INVALID-LINK--

  • Yoon, T. P., et al. (2011). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 133(44), 17632-17635. Available at: --INVALID-LINK--

  • Trifluoromethylation of heterocycles in water at room temperature - Green Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Working with fluorinated silica phases - SiliCycle. Available at: --INVALID-LINK--

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Pan, Y., & Wang, J. (2015). Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters, 17(23), 5942-5945. Available at: --INVALID-LINK--

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 257-258, 109988. Available at: --INVALID-LINK--

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Available at: --INVALID-LINK--

  • Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids - ChemRxiv. Available at: --INVALID-LINK--

  • (PDF) Nucleophilic trifluoromethoxylation of alkyl halides without silver - ResearchGate. Available at: --INVALID-LINK--

  • Highly Reactive Electrophilic Trifluoromethylating Reagent: Umemoto Reagent IV | Tokyo Chemical Industry UK Ltd. (2023). Available at: --INVALID-LINK--

  • Electrophilic Fluorination - Bryn Mawr College. Available at: --INVALID-LINK--

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: --INVALID-LINK--

  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. (2017). Available at: --INVALID-LINK--

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. Available at: --INVALID-LINK--

  • (Trifluoromethoxy)benzene | 456-55-3 - ChemicalBook. Available at: --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent - ChemRxiv. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Nucleophilic Trifluoromethylation Reactions - Benchchem. Available at: --INVALID-LINK--

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. Available at: --INVALID-LINK--

  • Innate C-H trifluoromethylation of heterocycles - PNAS. Available at: --INVALID-LINK--

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. Available at: --INVALID-LINK--

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. Available at: --INVALID-LINK--

  • Advances in the Development of Trifluoromethoxylation Reagents - ResearchGate. Available at: --INVALID-LINK--

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. Available at: --INVALID-LINK--

  • Development of Electrophilic Trifluoromethylating Reagents - ResearchGate. Available at: --INVALID-LINK--

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: --INVALID-LINK--

References

Application of Fenofibrate (DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid) in Metabolic Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Metabolic Dysregulation with Fenofibrate

Metabolic diseases, including dyslipidemia, insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Central to the pathophysiology of these conditions is a profound dysregulation of lipid and glucose metabolism. Fenofibrate, chemically known as DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid, is a well-established therapeutic agent that has garnered significant interest in metabolic disease research. It functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism.[1][2]

Activation of PPARα by fenofibrate initiates a cascade of events primarily within the liver and adipose tissue. This leads to an increase in the expression of genes responsible for fatty acid uptake, transport, and β-oxidation, effectively promoting the breakdown of lipids.[3] Concurrently, fenofibrate modulates the production of lipoproteins, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4] These multifaceted actions make fenofibrate a valuable tool for investigating the molecular underpinnings of metabolic diseases and for the preclinical evaluation of novel therapeutic strategies.

This comprehensive guide provides detailed application notes and protocols for the use of fenofibrate in both in vitro and in vivo models of metabolic disease. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to effectively probe the therapeutic potential of this important compound.

Mechanism of Action: The PPARα Signaling Pathway

Fenofibrate exerts its primary effects through the activation of PPARα. Upon binding to its ligand, fenofibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes.

PPARa_Pathway cluster_nucleus Nucleus Fenofibrate Fenofibrate PPARa PPARα Fenofibrate->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects Leads to FattyAcidOxidation ↑ Fatty Acid Oxidation MetabolicEffects->FattyAcidOxidation Lipogenesis ↓ Lipogenesis MetabolicEffects->Lipogenesis TriglycerideClearance ↑ Triglyceride Clearance MetabolicEffects->TriglycerideClearance HDL_Synthesis ↑ HDL Synthesis MetabolicEffects->HDL_Synthesis

Caption: Fenofibrate activation of the PPARα signaling pathway.

Quantitative Data Summary: Effects of Fenofibrate in Preclinical Models

The following tables summarize the typical quantitative effects of fenofibrate observed in various preclinical models of metabolic disease. These values can serve as a benchmark for researchers designing and interpreting their own experiments.

Table 1: Effects of Fenofibrate on Plasma Lipid Profiles in High-Fat Diet-Induced Obese Mice

ParameterControl (High-Fat Diet)Fenofibrate TreatmentPercent ChangeReference
Total Cholesterol (mg/dL)~250~180↓ 28%[3]
Triglycerides (mg/dL)~150~80↓ 47%[3]
Free Fatty Acids (mmol/L)~1.2~0.8↓ 33%[3]
HDL Cholesterol (mg/dL)~50~65↑ 30%[5]

Table 2: Effects of Fenofibrate on Hepatic Parameters in a Mouse Model of NAFLD

ParameterControl (High-Fat Diet)Fenofibrate TreatmentPercent ChangeReference
Liver Weight (g)~2.5~1.8↓ 28%[6]
Hepatic Triglyceride Content (mg/g)~120~40↓ 67%[3]
Alanine Aminotransferase (ALT) (U/L)~150~70↓ 53%[6]
Aspartate Aminotransferase (AST) (U/L)~200~100↓ 50%[3]

In Vitro Methodologies: Investigating Cellular Mechanisms

In vitro cell culture systems provide a controlled environment to dissect the direct cellular and molecular effects of fenofibrate on hepatocytes and other metabolically active cells.

Protocol 1: Induction and Treatment of Steatosis in HepG2 Cells

This protocol describes the induction of lipid accumulation (steatosis) in the human hepatoma cell line HepG2 and subsequent treatment with fenofibrate.

Rationale: HepG2 cells are a widely used model for studying hepatic lipid metabolism. Inducing steatosis with free fatty acids (FFAs) mimics the lipid overload observed in NAFLD.[7]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid and Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Fenofibrate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining kit

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of FFA-BSA Complex:

    • Prepare a 2:1 molar ratio of oleic acid to palmitic acid.

    • Dissolve the fatty acids in ethanol.

    • Add the fatty acid solution to a warm (37°C) solution of 10% BSA in serum-free DMEM with constant stirring.

    • Sterile filter the FFA-BSA complex.

  • Induction of Steatosis:

    • Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.

    • Replace the culture medium with serum-free DMEM containing the FFA-BSA complex (e.g., 1 mM final FFA concentration) for 24 hours.

  • Fenofibrate Treatment:

    • Prepare a stock solution of fenofibrate in DMSO (e.g., 100 mM).

    • Dilute the fenofibrate stock solution in the FFA-containing medium to final concentrations ranging from 10 to 100 µM.[8] A vehicle control (DMSO) should be included.

    • Treat the cells for an additional 24-48 hours.[9]

  • Assessment of Lipid Accumulation (Oil Red O Staining):

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes.

    • Wash the cells with water and then with 60% isopropanol for 5 minutes.

    • Stain the cells with Oil Red O working solution for 10-20 minutes.

    • Wash the cells with water until the excess stain is removed.

    • (Optional) Counterstain the nuclei with hematoxylin.

    • Visualize lipid droplets under a microscope. For quantification, extract the dye with isopropanol and measure the absorbance at 490-520 nm.[10]

in_vitro_workflow Start Start: HepG2 Cell Culture Induction Induce Steatosis (Oleic/Palmitic Acid) Start->Induction Treatment Treat with Fenofibrate (10-100 µM) Induction->Treatment Staining Oil Red O Staining Treatment->Staining Analysis Analysis: Microscopy & Quantification Staining->Analysis

Caption: Workflow for in vitro fenofibrate treatment and analysis.

In Vivo Methodologies: Modeling Metabolic Disease in Animals

Animal models are indispensable for studying the systemic effects of fenofibrate on metabolic diseases in a whole-organism context.

Protocol 2: High-Fat Diet (HFD)-Induced NAFLD Mouse Model and Fenofibrate Treatment

This protocol details the induction of NAFLD in mice using a high-fat diet and the subsequent therapeutic intervention with fenofibrate.

Rationale: A high-fat diet in mice effectively recapitulates many of the key features of human NAFLD, including obesity, insulin resistance, and hepatic steatosis.[11]

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Normal chow diet (10% kcal from fat)

  • High-fat diet (60% kcal from fat)

  • Fenofibrate

  • Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)

  • Oral gavage needles

  • Equipment for glucose tolerance test and blood collection

  • Reagents for liver triglyceride measurement

Procedure:

  • Induction of NAFLD:

    • Acclimatize the mice for one week on a normal chow diet.

    • Divide the mice into a control group (normal diet) and an experimental group (high-fat diet).

    • Feed the respective diets for 12-16 weeks.[6]

  • Fenofibrate Administration:

    • After the induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + Fenofibrate.

    • Prepare a suspension of fenofibrate in the vehicle.

    • Administer fenofibrate daily via oral gavage at a dose of 50-100 mg/kg body weight for 4-8 weeks.[5][12] The vehicle group receives an equivalent volume of the vehicle.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT):

      • Fast the mice for 6 hours.[13]

      • Measure baseline blood glucose from the tail vein.

      • Administer a 2 g/kg glucose solution via intraperitoneal injection.[13]

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[13]

    • Blood and Tissue Collection:

      • At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for plasma lipid analysis.

      • Perfuse the liver with PBS and collect tissue for histological analysis and triglyceride measurement.

  • Analysis of Liver Triglycerides:

    • Homogenize a portion of the liver tissue in isopropanol.[14]

    • Centrifuge the homogenate to pellet the debris.

    • Measure the triglyceride concentration in the supernatant using a commercial colorimetric assay kit.[14][15]

Protocol 3: Streptozotocin (STZ)-Induced Diabetic Rat Model and Fenofibrate Treatment

This protocol describes the induction of type 1-like diabetes in rats using streptozotocin and the evaluation of fenofibrate's effects.

Rationale: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thus modeling key aspects of diabetes.[16][17]

Materials:

  • Sprague-Dawley or Wistar rats (male)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Fenofibrate

  • Vehicle

  • Blood glucose meter and strips

Procedure:

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg).[18]

    • Monitor blood glucose levels 3 days post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.[18]

  • Fenofibrate Administration:

    • Divide the diabetic rats into a diabetic control group (vehicle) and a fenofibrate-treated group.

    • Administer fenofibrate daily via oral gavage at a dose of 30-100 mg/kg for the desired duration (e.g., 2-4 weeks).[18]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and blood glucose levels regularly.

    • At the end of the study, collect blood for biochemical analysis and tissues for further investigation.

Key Experimental Readouts and Assays

A comprehensive evaluation of fenofibrate's effects requires a panel of assays targeting different aspects of metabolism.

  • Western Blotting for PPARα Target Genes: To confirm the engagement of the PPARα pathway, measure the protein expression of its known target genes, such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Perilipin 2 (PLIN2).[1]

  • Mitochondrial Function Assays: Assess mitochondrial respiration in isolated mitochondria or permeabilized cells using high-resolution respirometry to determine the effects of fenofibrate on cellular energy metabolism.

  • Gene Expression Analysis (qPCR): Quantify the mRNA levels of genes involved in lipid metabolism, glucose homeostasis, and inflammation to elucidate the transcriptional changes induced by fenofibrate.

experimental_readouts cluster_invitro In Vitro Readouts cluster_invivo In Vivo Readouts Fenofibrate_Study Fenofibrate Metabolic Study Lipid_Accumulation Lipid Accumulation (Oil Red O) Fenofibrate_Study->Lipid_Accumulation Gene_Expression_vitro Gene Expression (qPCR) Fenofibrate_Study->Gene_Expression_vitro Western_Blot_vitro Protein Expression (Western Blot) Fenofibrate_Study->Western_Blot_vitro GTT Glucose Tolerance Test (GTT) Fenofibrate_Study->GTT Plasma_Lipids Plasma Lipid Profile Fenofibrate_Study->Plasma_Lipids Liver_Histology Liver Histology & TG Fenofibrate_Study->Liver_Histology

Caption: Key experimental readouts for fenofibrate studies.

Conclusion and Future Directions

Fenofibrate remains a cornerstone for research into the pharmacological modulation of metabolic diseases. Its well-defined mechanism of action as a PPARα agonist provides a solid foundation for investigating the intricate networks governing lipid and glucose homeostasis. The protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of fenofibrate and to unravel novel aspects of metabolic regulation.

Future research could focus on the tissue-specific effects of fenofibrate, its impact on the gut microbiome, and its potential synergistic effects when combined with other therapeutic agents. By employing the robust methodologies outlined here, the scientific community can continue to build upon our understanding of metabolic diseases and pave the way for the development of more effective treatments.

References

Application Notes and Protocols for the Use of Phenoxypropionic Acids as Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the use of phenoxypropionic acids as herbicides. This document covers their mechanisms of action, provides detailed protocols for laboratory and field applications, and offers insights into resistance management and analytical methods.

Introduction to Phenoxypropionic Acid Herbicides

Phenoxypropionic acids are a significant class of herbicides widely used in agriculture for the selective control of grassy weeds in broadleaf crops.[1] Their efficacy stems from their ability to target specific metabolic pathways in susceptible plants. This class of herbicides is broadly categorized into two main groups based on their mode of action: those that mimic the plant hormone auxin and those that inhibit the enzyme acetyl-CoA carboxylase (ACCase).[2][3]

Mechanisms of Action

Understanding the distinct mechanisms of action of phenoxypropionic acid herbicides is crucial for their effective and sustainable use.

Synthetic Auxins: Disrupting Hormonal Balance

A subset of phenoxy herbicides acts as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4] When absorbed by susceptible broadleaf plants, these herbicides overwhelm the plant's natural hormonal regulation, leading to uncontrolled and disorganized growth.[5][6] This hormonal imbalance disrupts various cellular processes, including cell division, elongation, and differentiation, ultimately causing twisting of stems and leaves, epinasty, and plant death.[6][7]

The herbicidal effect is a result of the overstimulation of auxin-responsive genes, leading to an accumulation of abscisic acid (ABA) and ethylene, which in turn triggers the production of reactive oxygen species (ROS), causing cellular damage and death.[6][7]

cluster_0 Plant Cell Herbicides Synthetic Auxin Herbicides (e.g., 2,4-D, MCPA) Receptor Auxin Receptors (e.g., TIR1/AFB) Herbicides->Receptor Binds to Repressor Aux/IAA Repressor Proteins Receptor->Repressor Targets for Degradation ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Hormone_Synthesis ABA and Ethylene Synthesis Auxin_Genes->Hormone_Synthesis Leads to ROS Reactive Oxygen Species (ROS) Production Hormone_Synthesis->ROS Induces Cell_Death Cellular Damage & Plant Death ROS->Cell_Death Causes

Caption: Synthetic auxin herbicide signaling pathway.

ACCase Inhibitors: Halting Lipid Synthesis

The majority of commercially important phenoxypropionic acid herbicides, often referred to as "fops," function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[8][9]

These herbicides specifically target the plastidic ACCase found in grasses, while the ACCase in broadleaf plants is structurally different and insensitive, providing the basis for their selectivity.[8][10] By inhibiting ACCase, these herbicides block the production of malonyl-CoA, the building block for fatty acid synthesis.[9] This disruption of lipid production prevents the formation of new cell membranes, leading to a cessation of growth, particularly in meristematic tissues, and eventual plant death.[1]

cluster_1 Grass Plant Cell FOPs Phenoxypropionic Acid Herbicides ('Fops') ACCase Acetyl-CoA Carboxylase (ACCase) FOPs->ACCase Inhibits Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Blocked Membranes Cell Membrane Production Fatty_Acids->Membranes Leads to Growth Cell Growth and Division Membranes->Growth Essential for Plant_Death Plant Death Growth->Plant_Death Cessation leads to

Caption: Mechanism of ACCase inhibition by 'fop' herbicides.

Physicochemical Properties of Common Phenoxypropionic Acid Herbicides

The environmental behavior and efficacy of herbicides are influenced by their physicochemical properties. The table below summarizes key properties for several common phenoxypropionic acid herbicides.

HerbicideMolecular Weight ( g/mol )Water Solubility (mg/L)LogP (Octanol-Water Partition Coefficient)Vapor Pressure (mPa @ 20-25°C)pKa
2,4-D 221.049002.58 - 2.830.0182.73
MCPA 200.628252.75 - 3.240.023.07
Dichlorprop 235.077103.030.062.82
Mecoprop 214.656203.20.033.76
Fenoxaprop-p-ethyl 361.780.94.580.057-
Clodinafop-propargyl 349.164.03.90.0031-
Quizalofop-p-ethyl 372.80.44.66<0.001-

Data compiled from various sources.

Application Protocols

Laboratory Dose-Response Bioassay for Herbicide Efficacy

This protocol details a whole-plant bioassay to determine the dose-response of a weed species to a phenoxypropionic acid herbicide in a controlled greenhouse environment.[7][11]

Objective: To determine the herbicide dose required to cause a 50% reduction in plant growth (GR50) or mortality (LD50).

Materials:

  • Seeds of the target weed species and a known susceptible control.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Analytical grade herbicide and appropriate formulation reagents.

  • Laboratory sprayer with a flat-fan nozzle.

  • Balance, volumetric flasks, and pipettes.

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed and susceptible control in pots and allow them to germinate and grow to the 2-4 leaf stage.[7]

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants).

    • Water the plants as needed and maintain optimal growing conditions.

  • Herbicide Preparation:

    • Prepare a stock solution of the herbicide in a suitable solvent.

    • Perform serial dilutions to create a range of at least 6-8 herbicide concentrations, including a zero-herbicide control. The concentration range should bracket the expected GR50/LD50 value.

  • Herbicide Application:

    • Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area (e.g., 200 L/ha).

    • Arrange the pots in the spray chamber and apply the different herbicide concentrations.

    • Include at least three replicate pots for each concentration.

  • Post-Application Care and Assessment:

    • Return the pots to the greenhouse and continue to water and care for the plants.

    • Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = plant death).[1]

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60-70°C for 48-72 hours, and record the dry weight.[9]

  • Data Analysis:

    • Calculate the percent reduction in dry weight for each herbicide concentration relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 or LD50 values.

cluster_2 Laboratory Dose-Response Bioassay Workflow A Seed Germination and Seedling Growth D Herbicide Application A->D B Herbicide Stock Solution and Serial Dilutions B->D C Sprayer Calibration C->D E Greenhouse Incubation D->E F Visual Assessment (7, 14, 21 DAT) E->F G Biomass Harvest and Dry Weight Measurement (21 DAT) E->G H Data Analysis (Log-Logistic Regression) F->H G->H I Determine GR50 / LD50 H->I

Caption: Workflow for a laboratory dose-response bioassay.

Field Application Protocol

This protocol provides a general guideline for the safe and effective application of phenoxypropionic acid herbicides in an agricultural field setting.

Objective: To achieve uniform and targeted application of the herbicide to control weeds while minimizing off-target drift and crop injury.

Materials:

  • Calibrated field sprayer (e.g., boom sprayer, backpack sprayer).[1][3]

  • Appropriate nozzles for the desired droplet size.[8]

  • Personal protective equipment (PPE) as specified on the herbicide label.

  • Commercial herbicide formulation.

  • Clean water.

Procedure:

  • Sprayer Calibration:

    • Ensure the sprayer is clean and in good working order.

    • Calibrate the sprayer to deliver the desired spray volume per unit area (gallons per acre or liters per hectare) at a specific pressure and travel speed.[1][3] The 1/128th of an acre method is a common and straightforward technique for calibrating backpack sprayers.[1]

  • Herbicide Tank Mixing:

    • Fill the spray tank with half the required volume of clean water.

    • Begin agitation and add the required amount of herbicide, calculated based on the calibrated sprayer output and the recommended application rate from the product label.[12]

    • Add any required adjuvants (e.g., surfactants, drift retardants) as per the label recommendations.[13]

    • Fill the remainder of the tank with water and continue agitation.

  • Application:

    • Apply the herbicide when weeds are actively growing and at the growth stage specified on the label.

    • Avoid spraying during adverse weather conditions, such as high winds (>10 mph), high temperatures (>80°F), or temperature inversions, to minimize drift.[2][13]

    • Maintain a consistent travel speed and boom height during application to ensure uniform coverage.[2]

    • Leave an unsprayed buffer zone around sensitive areas as required by the herbicide label.[13]

  • Post-Application:

    • Thoroughly clean the sprayer immediately after use to prevent contamination of subsequent applications.

    • Monitor the treated field for weed control efficacy and any signs of crop injury.

Herbicide Resistance and Management

The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations.[14]

Mechanisms of Resistance
  • Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the target enzyme (e.g., ACCase), which reduces the binding affinity of the herbicide.[11][12]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism by enzymes like cytochrome P450s.[3]

Protocol for Monitoring Herbicide Resistance

This protocol describes a whole-plant bioassay for confirming suspected herbicide resistance in a weed population.[7][15]

Objective: To determine if a weed population exhibits resistance to a specific herbicide at the recommended field rate.

Materials:

  • Seed samples from the suspected resistant population and a known susceptible population.

  • Pots, potting mix, and greenhouse facilities.

  • Commercial herbicide formulation and a calibrated sprayer.

Procedure:

  • Plant Preparation:

    • Grow plants from the suspected resistant and susceptible seed collections to the 2-4 leaf stage as described in the dose-response bioassay protocol.

    • Include at least 10-15 plants per population for each treatment.

  • Herbicide Application:

    • Prepare a spray solution of the herbicide at the recommended field rate (1X) and a higher rate (e.g., 2X or 4X).

    • Include an untreated control for each population.

    • Apply the herbicide treatments using a calibrated sprayer.

  • Assessment:

    • Visually assess plant survival and injury at 21 days after treatment.

    • A population is considered resistant if a significant percentage of individuals (e.g., >20%) survive the recommended field rate.[4]

Resistance Management Strategies
  • Rotate Herbicides: Use herbicides with different modes of action in successive years or within the same growing season.[14][16]

  • Tank Mixes and Sequences: Apply tank mixtures of herbicides with different modes of action that are both effective against the target weeds.[14]

  • Use Full Recommended Rates: Applying lower than recommended rates can select for low-level resistance.[14]

  • Integrated Weed Management (IWM): Combine chemical control with cultural practices (e.g., crop rotation, cover crops) and mechanical methods (e.g., tillage) to reduce reliance on herbicides.[14][17]

Analytical Methods for Residue Analysis

Analyzing for herbicide residues in soil, water, and plant tissues is essential for environmental monitoring and food safety.

QuEChERS Method for Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient technique for extracting pesticide residues from various matrices.[16][18]

Objective: To extract phenoxypropionic acid herbicides from a sample matrix for subsequent analysis.

Materials:

  • Homogenized sample (e.g., soil, plant tissue).

  • Acetonitrile (with 1% acetic acid for phenoxy acids).

  • Magnesium sulfate (anhydrous).

  • Sodium acetate or sodium citrate.

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Extraction:

    • Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • Add acetonitrile (with 1% acetic acid) and shake vigorously for 1 minute.

    • Add magnesium sulfate and sodium acetate/citrate, shake for 1 minute, and centrifuge.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the supernatant to a d-SPE tube containing PSA, C18, and magnesium sulfate.

    • Shake for 30 seconds and centrifuge.

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

HPLC-UV Protocol for Quantification

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a common method for quantifying phenoxypropionic acid herbicides.[10][17]

Objective: To separate and quantify the concentration of a phenoxypropionic acid herbicide in a prepared sample extract.

Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column.

  • Mobile phase (e.g., acetonitrile and water with a small amount of acid, such as phosphoric acid).

  • Herbicide analytical standard.

  • Prepared sample extract from the QuEChERS method.

Procedure:

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the UV detector to the wavelength of maximum absorbance for the target herbicide (e.g., ~230-280 nm).[17]

  • Calibration:

    • Prepare a series of calibration standards of the herbicide in the mobile phase.

    • Inject the standards and generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared sample extract.

    • Identify the herbicide peak based on its retention time compared to the standard.

    • Quantify the concentration of the herbicide in the sample using the calibration curve.

Ecotoxicology and Environmental Fate

Phenoxypropionic acid herbicides can have varying impacts on non-target organisms and persist in the environment for different lengths of time.

  • Toxicity: The toxicity of these herbicides to non-target organisms such as fish, birds, and mammals varies depending on the specific compound.[19][20]

  • Environmental Fate: The persistence of phenoxypropionic acids in soil and water is influenced by factors such as soil type, temperature, moisture, and microbial activity.[5] Degradation in the environment can occur through microbial breakdown and photolysis.[18] The ester forms of these herbicides are often rapidly hydrolyzed to their more persistent acid forms.[10]

Conclusion

Phenoxypropionic acid herbicides are valuable tools for modern weed management. A thorough understanding of their mechanisms of action, proper application techniques, and the potential for resistance development is essential for their effective and sustainable use. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers and professionals working with this important class of herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, empowering you to troubleshoot effectively and optimize your yield and purity.

The synthesis of this compound is fundamentally a Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2] The reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, the sodium or potassium salt of 4-(trifluoromethoxy)phenol attacks an α-halo propionic acid, such as 2-chloropropionic acid, via an SN2 mechanism to form the desired ether bond.[1][3]

While the reaction is conceptually straightforward, achieving high yields consistently requires careful control over several experimental variables. This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered in the laboratory.

Troubleshooting Guides & FAQs
Q1: My overall yield is critically low. Where should I start my investigation?

A low yield is the most common complaint, and it can stem from multiple points in the synthetic workflow. A systematic approach is crucial. Before diving into complex variables, always verify the basics of your experimental setup and execution. Many yield issues can be traced back to seemingly minor details.[4]

Initial Diagnostic Checklist:

  • Purity and Stoichiometry of Reactants: Are your starting materials, 4-(trifluoromethoxy)phenol and 2-chloropropionic acid, of high purity? Have you accurately calculated and weighed the molar equivalents?

  • Moisture Control: The Williamson ether synthesis is highly sensitive to water. The phenoxide is a strong base and will preferentially react with water over the alkyl halide. Ensure all glassware is flame or oven-dried, and use anhydrous solvents.[5][6]

  • Reaction Monitoring: Are you monitoring the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC)? Quenching the reaction too early or too late can significantly impact yield.[4]

  • Work-up Losses: Have you ensured proper phase separation during extraction and minimized losses during product isolation and purification?

The following diagram illustrates a logical flow for diagnosing low-yield issues.

G cluster_tlc_results TLC Analysis Outcomes cluster_solutions Troubleshooting Paths start Low Yield Reported check_tlc Analyze Reaction Mixture by TLC start->check_tlc unreacted_sm Significant Unreacted Starting Material(s) check_tlc->unreacted_sm Unreacted spots? byproducts Multiple Byproducts (Low Selectivity) check_tlc->byproducts Smear or extra spots? clean_low_conv Clean Reaction, Low Conversion check_tlc->clean_low_conv Clean but faint product spot? sol_sm Focus on Reagent Quality, Base Strength, Solvent, and Stoichiometry (See Q2) unreacted_sm->sol_sm sol_byproducts Optimize Temperature, Base Choice, and Addition Rate (See Q3) byproducts->sol_byproducts sol_low_conv Increase Reaction Time/Temp, Consider Catalyst, or Check Reagent Reactivity (See Q4) clean_low_conv->sol_low_conv

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: TLC analysis shows a large amount of unreacted 4-(trifluoromethoxy)phenol. How can I drive the reaction to completion?

This is a classic symptom indicating that the initial, crucial step of the reaction—the deprotonation of the phenol—is inefficient, or the subsequent nucleophilic attack is hindered.

Causality: The nucleophile in this reaction is the 4-(trifluoromethoxy)phenoxide ion. If the phenol is not fully deprotonated, its concentration will be too low to effectively react with the 2-chloropropionic acid.

Potential Causes & Solutions:

  • Insufficient or Weak Base: The pKa of a phenol is typically around 10. You need a base strong enough to deprotonate it fully. While NaOH or KOH are common, their effectiveness can be compromised by water.

    • Solution: Ensure you are using at least one full molar equivalent of a strong base like KOH or NaOH. For reactions sensitive to water, using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone can be highly effective.[2]

  • Presence of Water: As mentioned, water will be deprotonated in preference to the phenol, consuming your base and reducing the concentration of the active phenoxide nucleophile.

    • Solution: Use anhydrous solvents. If your phenol or solvent may contain trace water, consider techniques like azeotropic distillation with toluene to remove water before the main reaction begins.[7]

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (like water or alcohols) can solvate the phenoxide, shielding its nucleophilicity and slowing the reaction.[1]

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile.[1][8] These solvents effectively solvate the cation (Na⁺ or K⁺) but leave the phenoxide anion relatively free and highly nucleophilic.

ParameterRecommendationRationale
Base KOH, K₂CO₃Sufficiently strong to fully deprotonate the phenol.
Solvent Anhydrous DMF, Acetone, AcetonitrilePolar aprotic solvents enhance nucleophilicity and accelerate SN2 reactions.[1]
Stoichiometry 1.0 - 1.2 equivalents of baseEnsures complete formation of the phenoxide.
Temperature 50 - 100 °CProvides sufficient energy to overcome the activation barrier.[1][8]
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts indicates a loss of reaction selectivity. In a Williamson ether synthesis, the primary competing reaction is the E2 elimination of the alkyl halide.[1][3]

Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base. When it encounters the 2-chloropropionic acid, it can either attack the carbon (SN2) to form the desired ether or abstract a proton from the adjacent carbon (E2), leading to an alkene.

G cluster_paths Competing Reaction Pathways Reactants 4-(CF3O)Ph-O⁻   +   CH3-CHCl-COOH SN2 Sₙ2 Pathway (Nucleophilic Attack) Reactants->SN2 Favored by: Lower Temp Less Hindered Substrate E2 E2 Pathway (Proton Abstraction) Reactants->E2 Favored by: Higher Temp Stronger Base Product Desired Ether Product DL-2-[4-(Trifluoromethoxy)Phenoxy] Propionic Acid SN2->Product Byproduct Elimination Byproduct (Acrylic Acid Derivative) E2->Byproduct

Caption: Competition between SN2 and E2 pathways.

Troubleshooting Strategies:

  • Control the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at an excessively high temperature will favor the E2 pathway.

    • Solution: Maintain the reaction temperature in the optimal range of 50-100 °C.[8] Start at a lower temperature (e.g., 60 °C) and slowly increase only if the reaction rate is too low.

  • Choice of Leaving Group: The nature of the halide on the propionic acid can influence the SN2/E2 ratio.

    • Solution: While 2-chloropropionic acid is common, 2-bromopropionic acid is more reactive and has a better leaving group, which can sometimes favor the SN2 pathway at lower temperatures. However, it is also more susceptible to elimination. If elimination is a major issue with the bromo-variant, reverting to 2-chloropropionic acid and slightly increasing the temperature may be a better strategy.

Q4: How can I effectively purify the final product to remove unreacted starting materials and byproducts?

Proper purification is essential for obtaining a high-purity final product, which is critical for downstream applications. The acidic nature of the product is key to its purification.

Standard Purification Protocol:

  • Acidification: After the reaction is complete (as determined by TLC), cool the reaction mixture and quench it with water. Carefully acidify the aqueous solution with a strong acid like HCl or H₂SO₄ to a pH of ~2.[9] This step is critical as it protonates the carboxylate salt of your product, making it insoluble in water and extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or diethyl ether. The product will move into the organic phase, while inorganic salts will remain in the aqueous phase.

  • Base Wash (Optional): To remove unreacted 4-(trifluoromethoxy)phenol, you can wash the combined organic extracts with a weak base solution, such as a cold, dilute sodium bicarbonate (NaHCO₃) solution. Your acidic product will be deprotonated and move into the aqueous bicarbonate layer, while the less acidic phenol will largely remain in the organic layer. You can then re-acidify the bicarbonate layer and re-extract your pure product.

  • Drying and Concentration: Dry the final organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization: This is the most powerful technique for achieving high purity.[10] The crude solid product should be dissolved in a minimum amount of a hot solvent (or solvent system) in which the product has high solubility when hot and low solubility when cold. Impurities will either remain dissolved as the solution cools or can be filtered out while hot.

    • Recommended Solvents: A mixture of an aliphatic hydrocarbon (like hexane or heptane) and a more polar solvent (like toluene or ethyl acetate) often works well for recrystallizing phenoxypropionic acids.[10][11]

References

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid in aqueous buffers. As a senior application scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the chemical principles governing the solubility of this compound, enabling you to overcome challenges in your experimental workflows.

Introduction to this compound

This compound is a carboxylic acid derivative with a trifluoromethoxy substituent, a group known to enhance metabolic stability and lipophilicity in drug candidates.[1] However, these same properties can present challenges in achieving desired concentrations in aqueous media, which is crucial for a wide range of biological assays.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C10H9F3O4--INVALID-LINK--
Molecular Weight 250.17 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 76-78 °C--INVALID-LINK--
Predicted pKa 3.10 ± 0.10--INVALID-LINK--
Storage 2-8°C--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?

A1: The primary reason for the poor solubility of this compound in neutral or acidic aqueous buffers is its chemical nature as a weak acid. The predicted pKa of approximately 3.10 indicates that at a pH below its pKa, the carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is significantly less soluble in water compared to its ionized, deprotonated form (-COO⁻), which prevails at a pH above the pKa. At pH 7.4, while the compound will be mostly ionized and thus more soluble than in acidic conditions, its intrinsic low aqueous solubility due to the lipophilic trifluoromethoxy and phenoxy groups can still be a limiting factor.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays. Other options include ethanol or dimethylformamide (DMF). It is crucial to prepare a high-concentration stock in the organic solvent first, which can then be serially diluted into your aqueous experimental buffer.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v). It is essential to include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q4: Can I increase the solubility by heating the buffer?

A4: While gentle warming can sometimes aid in the dissolution of compounds, it should be approached with caution. The thermal stability of this compound in your specific buffer system is likely unknown. Excessive heat could lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., a 37°C water bath) and for a minimal amount of time. Always allow the solution to return to room temperature to check for precipitation before use.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes. According to the Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Precipitation is observed upon dilution of the DMSO stock solution into an aqueous buffer.

This is a common phenomenon known as "crashing out," where the compound is soluble in the organic stock solution but precipitates when the polarity of the solvent is abruptly increased by the addition of the aqueous buffer.

dot ```dot graph Troubleshooting_Precipitation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Precipitation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Is the final concentration too high?"]; Check_pH [label="Is the buffer pH optimal?"]; Check_Solvent [label="Is the final DMSO concentration sufficient?"]; Optimize_Dilution [label="Is the dilution method gradual?"]; Outcome_Success [label="Solubility Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome_Further_Action [label="Further Strategies Needed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Check_Concentration; Check_Concentration -> Check_pH [label="No"]; Check_pH -> Check_Solvent [label="No"]; Check_Solvent -> Optimize_Dilution [label="No"]; Optimize_Dilution -> Outcome_Further_Action [label="No"];

Check_Concentration -> Outcome_Success [label="Yes, lower concentration"]; Check_pH -> Outcome_Success [label="Yes, adjust pH"]; Check_Solvent -> Outcome_Success [label="Yes, optimize DMSO %"]; Optimize_Dilution -> Outcome_Success [label="Yes, use serial dilution"]; }``` Caption: Troubleshooting workflow for precipitation issues.

Solutions:

  • pH Adjustment: The most effective strategy for improving the solubility of a carboxylic acid is to increase the pH of the aqueous buffer.

    • Principle: According to the Henderson-Hasselbalch equation, at a pH above the pKa, the ionized (deprotonated) form of the acid predominates. This charged species is significantly more soluble in polar solvents like water.

    • Recommendation: Prepare your buffer at a pH of at least 2 units above the compound's pKa (i.e., pH ≥ 5.1). For many biological assays conducted at physiological pH (around 7.4), the compound should be sufficiently ionized. If you are working at a lower pH, consider if your experimental design can tolerate a higher pH.

  • Co-solvent Optimization: While keeping the final DMSO concentration low is important, a certain amount is necessary to maintain solubility.

    • Recommendation: Aim for a final DMSO concentration between 0.1% and 0.5%. You may need to perform a small-scale experiment to determine the optimal balance between solubility and potential solvent toxicity for your specific assay.

  • Gradual Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.

    • Recommendation: Perform serial dilutions. For example, first, dilute the stock solution 1:10 in the aqueous buffer, and then further dilute this intermediate solution to the final desired concentration. This more gradual change in solvent polarity can help prevent precipitation.

Issue 2: The compound appears to dissolve initially but then precipitates over time.

This can occur due to slow crystallization or a change in conditions (e.g., temperature).

Solutions:

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and re-dissolve the compound.

  • Use of Solubilizing Excipients: For more challenging solubility issues, consider the use of excipients.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.

Issue 3: Inconsistent results are observed in biological assays.

This may be due to partial precipitation of the compound, leading to an inaccurate effective concentration.

Solutions:

  • Visual Inspection: Before each use, visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles).

  • Fresh Preparations: Prepare fresh dilutions of your compound from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Low-Binding Labware: Poorly soluble compounds can adsorb to the surfaces of plastic labware. Using low-binding microplates and pipette tips can help to minimize this effect and ensure a more accurate concentration in your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.50 mg of the compound (Molecular Weight = 250.17 g/mol ).

  • Add DMSO: Add the appropriate volume of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS, pH 7.4)

This protocol is for preparing a 100 µM working solution with a final DMSO concentration of 0.5%.

  • Prepare an Intermediate Dilution: Add 5 µL of the 10 mM DMSO stock solution to 95 µL of the aqueous buffer in a sterile microcentrifuge tube. This creates a 500 µM intermediate solution in 5% DMSO.

  • Prepare the Final Working Solution: Add 20 µL of the 500 µM intermediate solution to 80 µL of the aqueous buffer. This results in a final concentration of 100 µM this compound in 1% DMSO. Correction: To achieve a 0.5% final DMSO concentration, a different dilution scheme is needed. Let's adjust:

Revised Protocol 2:

  • Prepare an Intermediate Dilution: Add 10 µL of the 10 mM DMSO stock solution to 90 µL of the aqueous buffer. This creates a 1 mM intermediate solution in 10% DMSO.

  • Prepare the Final Working Solution: Add 5 µL of the 1 mM intermediate solution to 95 µL of the aqueous buffer. This results in a final concentration of 50 µM in 0.5% DMSO. To achieve 100 µM with 0.5% DMSO, you would add 10 µL of the 1mM intermediate to 90 µL of buffer, resulting in a 1% final DMSO concentration. For 0.5% DMSO at 100µM, a 20mM stock would be required. Let's assume a 10mM stock is used and the final DMSO concentration is 1%.

  • Final Vortex: Gently vortex the final working solution.

  • Visual Inspection: Visually inspect for any signs of precipitation before use.

dot

Caption: Workflow for preparing a working solution.

References

Common experimental errors in phenoxypropionic acid research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxypropionic acids. This guide is designed to provide in-depth, field-proven insights into common experimental errors and troubleshooting strategies. Our goal is to ensure the integrity and reproducibility of your data through a deeper understanding of the causality behind experimental choices.

Section 1: Analytical Chromatography & Mass Spectrometry

Phenoxypropionic acids are frequently analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Achieving accurate and reproducible quantification requires careful attention to detail.

Frequently Asked Questions (FAQs)

Question 1: My HPLC chromatogram shows significant peak tailing for my phenoxypropionic acid analyte. What's causing this and how can I fix it?

Answer: Peak tailing is a common issue when analyzing acidic compounds like phenoxypropionic acids. It's often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: The primary cause is often the interaction of the acidic carboxyl group of the phenoxypropionic acid with active sites on the silica-based stationary phase, particularly residual silanol groups.[1] These interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak. An inappropriate mobile phase pH can also contribute by not fully suppressing the ionization of the analyte or the silanol groups.[1][2]

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of your phenoxypropionic acid. This will keep the analyte in its protonated, less polar form, minimizing interactions with residual silanols. A pH between 2.5 and 3.5 is a good starting point.[3]

    • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to peak shape issues.[1] Try increasing the buffer concentration to 20-50 mM.

    • Use a High-Purity Silica Column: Modern HPLC columns are often made with high-purity silica with fewer residual silanol groups, which can significantly reduce peak tailing for acidic compounds.[1]

    • Add an Ionic Modifier: If pH adjustment is not sufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.

Question 2: I'm observing significant signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis of phenoxypropionic acids from a complex matrix (e.g., soil, plasma). How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[4][5] This can lead to inaccurate quantification.

  • Causality: Compounds in the matrix can compete with the analyte for ionization, leading to signal suppression, or in some cases, enhance the ionization, leading to an artificially high signal.[5][6] The composition of the matrix, such as high levels of salts or dissolved organic carbon, can significantly impact the extent of these effects.[4]

  • Mitigation Strategies:

StrategyPrincipleKey Considerations
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5]This is one of the most effective methods but requires a consistent and analyte-free source of the blank matrix.
Stable Isotope-Labeled Internal Standard A deuterated or 13C-labeled version of the analyte is added to the sample before extraction. It co-elutes and experiences similar matrix effects, allowing for accurate correction.[5]This is the gold standard for correcting matrix effects but can be expensive due to the cost of the labeled standards.
Sample Dilution Diluting the sample extract can reduce the concentration of interfering matrix components.[5]This may compromise the limit of detection if the analyte concentration is low.
Improved Sample Cleanup Employ more rigorous sample preparation techniques, such as Solid-Phase Extraction (SPE), to remove interfering compounds before analysis.[2][7]Method development for SPE can be time-consuming but often leads to more robust results.

  • Troubleshooting Workflow for Matrix Effects:

Matrix_Effects_Workflow start Inaccurate Quantitation (Suspected Matrix Effects) q1 Is a stable isotope-labeled internal standard available? start->q1 use_sil Implement Stable Isotope-Labeled Internal Standard q1->use_sil Yes q2 Is a consistent blank matrix available? q1->q2 No end Accurate Quantitation use_sil->end use_mmc Develop Matrix-Matched Calibration Curve q2->use_mmc Yes q3 Can the sample be diluted without losing sensitivity? q2->q3 No use_mmc->end dilute Dilute Sample Extract q3->dilute Yes improve_cleanup Optimize Sample Cleanup (e.g., SPE) q3->improve_cleanup No dilute->end improve_cleanup->end

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS.

Question 3: I need to analyze phenoxypropionic acids by GC, but I'm getting poor peak shape and no response. What am I doing wrong?

Answer: Phenoxypropionic acids are not suitable for direct GC analysis due to their high polarity and low volatility.[8][9] They must be chemically modified through a process called derivatization before injection into the GC.

  • Causality: The carboxylic acid functional group on these molecules is highly polar and can form hydrogen bonds, leading to strong interactions with the GC column, poor peak shape, and thermal degradation in the hot injector.[10] Derivatization replaces the active hydrogen on the carboxyl group with a less polar, more volatile group.[10][11]

  • Common Derivatization Protocol (Silylation):

    • Sample Preparation: Ensure your sample extract is completely dry, as water will react with the derivatizing reagent.[12]

    • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent for carboxylic acids.[12]

    • Reaction: In a sealed vial, add an excess of the BSTFA/TMCS reagent to your dried sample extract.

    • Heating: Heat the reaction vial at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[12]

    • Analysis: Inject the derivatized sample into the GC-MS. The resulting trimethylsilyl (TMS) ester is much more volatile and thermally stable.[11]

  • Troubleshooting Derivatization:

    • Incomplete Reaction: If you see the peak for the underivatized acid, increase the reaction time, temperature, or the amount of reagent.[12]

    • Reagent Peaks: Excess derivatization reagent and its byproducts will be visible in the chromatogram. This is normal, but they should not interfere with your analyte peaks.[11]

    • Moisture Contamination: The presence of water can significantly reduce derivatization efficiency.[12] Always use anhydrous solvents and take care to exclude moisture.

Question 4: I'm performing enantioselective analysis of a chiral phenoxypropionic acid using a chiral HPLC column, but I'm getting poor or no separation of the enantiomers. What should I try?

Answer: Achieving enantioselective separation is highly dependent on the specific interactions between the enantiomers and the chiral stationary phase (CSP).[13][14] Method development often requires systematic optimization of the mobile phase and column conditions.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment where temporary diastereomeric complexes can form with the enantiomers, leading to different retention times.[15] The stability of these complexes is influenced by the mobile phase composition, temperature, and flow rate.

  • Optimization Strategies for Chiral HPLC:

ParameterRecommended ActionRationale
Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (often hexane-based for normal phase).The organic modifier competes with the analyte for interaction sites on the CSP. Adjusting its concentration can significantly impact selectivity.[13]
Acidic/Basic Additives Add a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) to the mobile phase.These additives can alter the ionization state of the analyte and the CSP, influencing the chiral recognition mechanism.
Column Temperature Test different column temperatures (e.g., 15°C, 25°C, 40°C).Temperature affects the kinetics of the interactions between the analyte and the CSP. Lower temperatures often improve resolution but increase analysis time and backpressure.[13]
Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing more time for interactions with the CSP.Slower flow rates can enhance the separation efficiency.
Choice of Chiral Stationary Phase If optimization fails, consider a different type of CSP (e.g., polysaccharide-based vs. protein-based).Different CSPs have different chiral recognition mechanisms. The structure of your analyte will determine the most suitable CSP.[13]

Section 2: In Vitro Biological Assays

When evaluating the biological activity of phenoxypropionic acids, such as in cytotoxicity or enzyme inhibition assays, various factors can lead to erroneous or irreproducible results.

Frequently Asked Questions (FAQs)

Question 5: My IC50 values for an enzyme inhibition assay with a phenoxypropionic acid vary significantly between experiments. What are the potential sources of this variability?

Answer: IC50 variability is a common problem in enzyme inhibition assays and can stem from several sources, including assay conditions, reagent stability, and the mechanism of inhibition.[16][17]

  • Causality: The IC50 value is highly dependent on the experimental conditions, particularly the concentrations of the enzyme and substrate.[17] Any variation in these parameters will lead to a shift in the calculated IC50. Additionally, the inhibitor itself might not be behaving ideally; for example, it could be forming aggregates at higher concentrations or exhibiting time-dependent inhibition.[18][19]

  • Troubleshooting Protocol for IC50 Variability:

    • Standardize Assay Conditions:

      • Enzyme Concentration: Use a consistent concentration of a well-characterized enzyme preparation. Be aware that enzyme activity can decrease with improper storage.[20]

      • Substrate Concentration: Keep the substrate concentration constant, typically at or below its Michaelis-Menten constant (Km), as the IC50 value is dependent on it.[17]

      • Incubation Time: Ensure that initial velocity measurements are taken during the linear phase of the reaction.[16][17]

    • Evaluate Compound Behavior:

      • Solubility: Check the solubility of your phenoxypropionic acid in the assay buffer. Precipitation at higher concentrations can lead to inaccurate results.[19]

      • Aggregation: Some small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[18] Including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can help disrupt these aggregates.

    • Data Analysis:

      • Curve Fitting: Use a robust non-linear regression model to fit your dose-response data. Ensure you have a sufficient number of data points spanning the full range of inhibition.

      • Report Ki instead of IC50: The inhibition constant (Ki) is a more fundamental measure of inhibitor potency that is independent of substrate concentration.[17] Consider performing experiments to determine the Ki value for a more reliable comparison across different studies.

  • Key Relationships in Enzyme Inhibition:

Enzyme_Inhibition ic50 IC50 Value ki Ki Value (Inhibition Constant) ic50->ki Can be used to calculate enzyme_conc [Enzyme] enzyme_conc->ic50 substrate_conc [Substrate] substrate_conc->ic50 assay_conditions Assay Conditions assay_conditions->enzyme_conc assay_conditions->substrate_conc inhibitor_props Inhibitor Properties inhibitor_props->ic50 solubility Solubility inhibitor_props->solubility aggregation Aggregation inhibitor_props->aggregation

Caption: Factors influencing IC50 values in enzyme inhibition assays.

Question 6: I'm performing a cell-based cytotoxicity assay, and I'm seeing high variability in my results, especially in the control wells. What could be the cause?

Answer: High variability in cell-based assays often points to inconsistencies in cell handling and plating, or potential contamination.[21][22]

  • Causality: Cells are sensitive biological systems, and their response can be affected by factors such as passage number, seeding density, and edge effects in microtiter plates.[21][22] Inconsistent cell numbers across wells will lead to variable results in viability assays. Mycoplasma contamination is another common, often undetected, source of assay variability.[22]

  • Best Practices to Reduce Variability:

    • Consistent Cell Culture:

      • Passage Number: Use cells within a defined, low passage number range for all experiments.[22]

      • Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating wells to prevent settling.

      • Edge Effects: To avoid evaporation and temperature gradients that can affect cells in the outer wells of a plate, consider not using the outermost wells for experimental data. Fill them with sterile media or buffer instead.

    • Assay Protocol:

      • Pipetting Technique: Be consistent with your pipetting technique, especially when adding reagents.[23]

      • Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and assay reagent addition.

    • Quality Control:

      • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.[22]

      • Positive and Negative Controls: Always include appropriate positive (e.g., a known cytotoxic compound) and negative (e.g., vehicle) controls on every plate.[23]

References

Technical Support Center: Chiral Separation of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal enantioseparation of this acidic compound.

Part 1: Understanding the Molecule and Initial Challenges

This compound is a member of the 2-aryloxypropionic acid class, which includes many non-steroidal anti-inflammatory drugs (NSAIDs) or "profens". The key to its chiral separation lies in exploiting the interactions at its stereogenic center, which is adjacent to a carboxylic acid group. This acidic functionality is the primary handle for achieving enantioselectivity on many chiral stationary phases (CSPs).

The most common initial challenges encountered are:

  • Poor resolution (Rs < 1.5)

  • Broad and tailing peaks

  • Irreproducible retention times

  • Complete lack of separation

This guide will address these issues systematically.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of the enantiomers. What is the first thing I should check?

A1: The absence of separation typically points to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.

  • CSP Selection: this compound is an acidic compound. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and macrocyclic glycopeptide phases (e.g., Chirobiotic™ V, T) are excellent starting points.[1][2][3] Anion-exchange type CSPs like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and often provide excellent selectivity.[4]

  • Mobile Phase Mode: Start with normal phase (NP) or polar organic (PO) modes, as these are often successful for profens.[1][2] A typical NP mobile phase would be a mixture of hexane or heptane with an alcohol like isopropanol (IPA) or ethanol.

  • Acidic Additive: The most critical factor for acidic compounds is the presence of a small amount of an acidic additive in your mobile phase, such as 0.1% trifluoroacetic acid (TFA) or acetic acid.[1][5] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and promoting the necessary interactions for chiral recognition.[6]

Q2: My peaks are very broad and show significant tailing. How can I improve the peak shape?

A2: Poor peak shape for an acidic analyte is almost always related to secondary interactions or improper ionization state.

  • Optimize Acidic Additive: If you are already using an acidic additive, its concentration might be suboptimal. Try varying the concentration of TFA or acetic acid between 0.05% and 0.2%.

  • Silanol Interactions: Residual silanol groups on the silica support of the CSP can cause tailing. The acidic additive helps to mask these, but if the problem persists, consider a CSP with end-capping or a different base silica.[6]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[7][8] Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

Q3: I have some resolution, but it's not baseline (Rs < 1.5). How can I improve it?

A3: Optimizing resolution involves fine-tuning the chromatographic parameters to increase selectivity (α) and/or efficiency (N).

  • Mobile Phase Composition: Systematically vary the ratio of your mobile phase components. For a normal phase system like Hexane/IPA, changing the IPA percentage will significantly impact retention and can improve resolution.

  • Alcohol Modifier: The choice of alcohol can be crucial. Try switching from IPA to ethanol or vice-versa.[9] This changes the hydrogen bonding characteristics of the mobile phase and can alter the interaction with the CSP.

  • Temperature: Lowering the column temperature often increases resolution, as chiral recognition is frequently an enthalpically driven process.[9][10] Try reducing the temperature in 5 °C increments (e.g., from 25 °C to 15 °C).

  • Flow Rate: Reducing the flow rate can increase efficiency and, consequently, resolution. Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.[1]

Q4: My retention times are drifting, and the results are not reproducible. What could be the cause?

A4: Retention time instability is often due to column equilibration issues or changes in the mobile phase.

  • Column Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Volatility: In normal phase, the more volatile component (e.g., hexane) can evaporate, changing the mobile phase composition. Ensure your mobile phase is fresh and well-sealed.

  • Additive "Memory Effect": Some additives, particularly basic ones, can adsorb strongly to the stationary phase and alter its selectivity over time.[11] While less common with acidic additives, it's good practice to dedicate a column to a specific method or have a robust cleaning procedure.

  • System Leaks: Check your HPLC system for any leaks, as this can cause pressure fluctuations and lead to erratic retention times.[12]

Q5: Should I consider Supercritical Fluid Chromatography (SFC) for this separation?

A5: Absolutely. SFC is an excellent alternative to HPLC for chiral separations and offers several advantages.

  • Speed and Efficiency: SFC runs are typically 3-5 times faster than HPLC methods.[13][14][15]

  • Green Chemistry: SFC primarily uses supercritical CO2, a less toxic and more environmentally friendly solvent.[14]

  • Selectivity: SFC can offer different selectivity compared to HPLC, potentially resolving enantiomers that are difficult to separate by liquid chromatography.[16]

For this compound in SFC, you would typically use a CO2/Methanol mobile phase with a small amount of an acidic additive.[4][13]

Part 3: Experimental Protocols & Method Development

Initial HPLC Screening Protocol

This protocol is designed to quickly assess the feasibility of separation on common CSPs.

  • Select Columns:

    • Chiralpak® AD-H (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

    • Chirobiotic™ V2 (Vancomycin-based)

  • Prepare Mobile Phases:

    • Normal Phase (NP): n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA

    • Reversed Phase (RP): Acetonitrile / Water (60:40, v/v) with 0.1% Formic Acid

  • Prepare Sample: Dissolve this compound in the initial mobile phase at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm

  • Procedure:

    • Equilibrate the first column with the NP mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • If no separation is observed, repeat with the other columns.

    • If still no separation, switch to the RP mobile phase and screen the Chirobiotic™ V2 column.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common separation issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Path Start Start Experiment Problem Separation Issue? Start->Problem Success Separation Achieved (Rs >= 1.5) Problem->Success No NoSep No Separation (Rs=1) Problem->NoSep Yes, Rs=1 PoorRes Poor Resolution (1 < Rs < 1.5) Problem->PoorRes Yes, 1 < Rs < 1.5 BadShape Bad Peak Shape (Tailing/Broad) Problem->BadShape Yes, Tailing/Broad CheckCSP Verify CSP Choice (Polysaccharide, Glycopeptide) NoSep->CheckCSP OptiMP Optimize MP Ratio (% Alcohol) PoorRes->OptiMP OptiAcid Optimize Acidic Additive % BadShape->OptiAcid CheckMP Check Mobile Phase (NP/PO Mode, Acidic Additive) CheckCSP->CheckMP CheckMP->PoorRes Re-inject OptiTemp Optimize Temperature (Decrease Temp) OptiMP->OptiTemp OptiFlow Optimize Flow Rate (Decrease Flow) OptiTemp->OptiFlow OptiFlow->Success Re-inject CheckSolvent Check Sample Solvent OptiAcid->CheckSolvent CheckSolvent->BadShape Re-inject

Caption: Logical troubleshooting workflow for chiral separation.

Part 4: Data Interpretation and Advanced Topics

Quantitative Data Summary

When developing a method, it is crucial to track key chromatographic parameters. Use a table similar to the one below to compare different conditions.

Condition IDCSPMobile Phase (v/v)AdditiveTemp (°C)k'1k'2Selectivity (α)Resolution (Rs)
NP-1AD-HHex/IPA (90/10)0.1% TFA252.12.41.141.3
NP-2AD-HHex/IPA (95/5)0.1% TFA253.54.11.171.6
NP-3AD-HHex/IPA (95/5)0.1% TFA204.04.81.201.9
SFC-1OD-HCO2/MeOH (85/15)0.1% TFA351.82.11.161.7

This table contains illustrative data.

Mechanism of Separation: A Brief Overview

For acidic compounds like this compound on polysaccharide CSPs, chiral recognition is achieved through a combination of interactions:

  • Hydrogen Bonding: The carboxylic acid group of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic rings in the analyte can interact with the phenyl groups of the CSP.

  • Steric Interactions: The chiral selector creates a specific 3D environment. One enantiomer will fit more favorably into this chiral groove than the other, leading to different retention times.

The acidic additive ensures the analyte is in its protonated (-COOH) form, which is crucial for these hydrogen bonding interactions.

Method Development Workflow Diagram

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Screen_CSPs Screen 3-4 CSPs (e.g., AD-H, OD-H, QN-AX) Screen_MPs Screen 2-3 Mobile Phases (NP, PO, SFC) Screen_CSPs->Screen_MPs Identify_Hit Identify 'Hit' Condition (Best initial separation) Screen_MPs->Identify_Hit Opt_Modifier Optimize Modifier % (e.g., %IPA, %MeOH) Identify_Hit->Opt_Modifier Opt_Additive Optimize Additive (Type and %) Opt_Modifier->Opt_Additive Opt_Temp_Flow Optimize Temp & Flow Rate Opt_Additive->Opt_Temp_Flow Robustness Robustness Testing (Small variations) Opt_Temp_Flow->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: A structured workflow for chiral method development.

References

Technical Support Center: Scaling Up the Synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid. As you transition from bench-scale experiments to pilot or manufacturing scales, new challenges in reaction control, purity, and process efficiency will emerge. This technical support center provides in-depth, experience-driven answers to common issues encountered during the scale-up of this important synthesis, which is fundamentally a Williamson ether synthesis.[1][2]

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is achieved by the nucleophilic substitution reaction between the phenoxide of 4-(trifluoromethoxy)phenol and a 2-halopropionic acid derivative. The reaction proceeds via an S_N_2 mechanism, where the negatively charged phenoxide oxygen attacks the electrophilic carbon of the propionate backbone, displacing a halide leaving group.[2][3]

General Reaction Scheme:

Where Ph = Phenyl group, X = Cl, Br

Experimental Workflow Overview

The following diagram outlines the general end-to-end process for the synthesis and purification of the target compound.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A Charge Reactor with 4-(Trifluoromethoxy)phenol & Solvent B Add Base (e.g., NaOH, K2CO3) to form Phenoxide A->B Formation of Nucleophile C Controlled Addition of 2-Halopropionic Acid Derivative B->C D Heat to Reflux & Monitor (TLC/HPLC In-Process Control) C->D SN2 Reaction E Cool & Quench Reaction D->E F Acidify with HCl to Precipitate Product E->F G Extract with Organic Solvent F->G H Wash & Dry Organic Layer G->H I Solvent Evaporation H->I J Recrystallization I->J K Filter & Dry Final Product J->K

Caption: General workflow for the synthesis of this compound.

Section 2: Detailed Lab-Scale Protocol (10g Scale)

This protocol serves as a baseline for understanding the process before addressing scale-up issues.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-(Trifluoromethoxy)phenol178.1110.0 g0.0561.0
Sodium Hydroxide (NaOH)40.004.7 g0.1182.1
2-Bromopropionic Acid152.979.0 g0.0591.05
Toluene-100 mL--
6M Hydrochloric Acid (HCl)-~30 mL--
Ethyl Acetate-200 mL--

Methodology:

  • Phenoxide Formation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-(Trifluoromethoxy)phenol (10.0 g) and Toluene (100 mL).

  • Slowly add sodium hydroxide pellets (4.7 g). The mixture may warm slightly. Stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • Reaction: Slowly add 2-bromopropionic acid (9.0 g) to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, cool a small aliquot, acidify, extract with ethyl acetate, and spot on a TLC plate (or inject on HPLC) to check for the consumption of the starting phenol. Continue reflux if the reaction is incomplete.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of water.

  • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 6M HCl until the pH is ~1-2.[4] Extensive foaming may occur initially if carbonate bases are used.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/toluene or water) to yield pure this compound.[5][6]

Section 3: Troubleshooting Guide for Scale-Up

This section addresses specific problems that frequently arise during the transition to larger batch sizes.

Problem Area: Low Reaction Yield

  • Q1: My final isolated yield has dropped significantly upon scaling up from 10g to 1kg. What are the most likely causes?

    A: This is a common and multifaceted issue. The primary culprits are often related to thermal control, mixing efficiency, and incomplete reactions.

    • Inefficient Heat Transfer: In a large reactor, "hot spots" and "cold spots" can develop if stirring is not adequate. This leads to inconsistent reaction rates and potential side-product formation. Ensure your reactor's overhead stirrer is powerful enough to create a sufficient vortex and that the heating/cooling jacket is responsive.

    • Incomplete Deprotonation: The solid-liquid mixture during phenoxide formation can be difficult to stir. Clumps of unreacted phenol or base can form, effectively reducing the amount of active nucleophile. Consider using a powdered or flake form of the base and a solvent in which it has at least partial solubility.

    • Extended Addition Times: For safety, the addition of the 2-halopropionic acid is done more slowly at scale to control the exotherm. This extended time can lead to degradation of reactants or intermediates if the temperature is not maintained optimally.

    • Work-up Losses: Emulsions are more common during large-scale aqueous washes. Use of brine and allowing adequate settling time is critical. Additionally, ensure your acidification is complete by checking the pH of the aqueous phase after extraction to prevent loss of product as the carboxylate salt.

Problem Area: Purity & Side Reactions

  • Q2: My final product is contaminated with unreacted 4-(trifluoromethoxy)phenol. How can I drive the reaction to completion?

    A: The presence of starting phenol indicates an incomplete reaction.

    • Base Stoichiometry & Strength: You are neutralizing both the phenol and the carboxylic acid of the reactant. At a minimum, two equivalents of base are required. At scale, consider using a slight excess (e.g., 2.1-2.2 equivalents) of a strong base like NaOH to ensure both deprotonations are complete. Potassium carbonate (K2CO3) is a weaker base and may require higher temperatures or longer reaction times.[7]

    • Reaction Time & Temperature: S_N_2 reactions are sensitive to both.[2] Confirm that the internal temperature of the reactor is reaching the target reflux temperature. Extend the reaction time and monitor with IPCs every 1-2 hours until the starting phenol is consumed (<1% by HPLC area).

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can significantly accelerate S_N_2 reactions compared to toluene, but they are more difficult to remove and have higher boiling points.[1] A trade-off analysis is required for scale-up.

  • A: The most probable impurity of this type is a bis-substituted product, where the phenoxide of the product molecule reacts with another molecule of 2-halopropionic acid. This is known to occur in similar syntheses.[6]

    • Cause: This happens when there is a high local concentration of the product and unreacted 2-halopropionic acid, especially if the initial starting phenol has been fully consumed.

    • Mitigation:

      • Control Stoichiometry: Avoid a large excess of the 2-halopropionic acid. Use a maximum of 1.05-1.10 equivalents.

      • Reverse Addition: Consider adding the base/phenoxide slurry to the 2-halopropionic acid solution. This maintains a low concentration of the nucleophile, favoring the primary reaction. This must be carefully evaluated for thermal safety first.

      • Purification: This impurity is often difficult to remove by simple recrystallization. Column chromatography may be necessary at the lab scale to identify it, while at a larger scale, a carefully optimized crystallization or a salt-formation/break procedure might be required.

Section 4: Scale-Up FAQs

  • Q1: What are the critical safety considerations for this process at a multi-kilogram scale?

    A: Safety is paramount.

    • Reagent Handling: 4-(Trifluoromethoxy)phenol is an irritant and is hygroscopic and sensitive to air and light.[8][9][10] Handle it in a well-ventilated area, under an inert atmosphere (e.g., nitrogen blanket) if possible, and wear appropriate PPE (gloves, safety glasses, lab coat).[8][11] 2-Bromopropionic acid is corrosive and requires similar precautions.

    • Thermal Hazard: The initial acid-base reaction to form the phenoxide is exothermic. The subsequent Williamson ether synthesis is also exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Never add all reagents at once. Use a controlled addition funnel or pump and monitor the internal temperature closely with a probe. Ensure a cooling bath or reactor jacket is on standby.

    • Pressure: If the reaction is run in a sealed reactor, pressure can build up. Ensure the reactor is properly vented. Acidification with strong acid can also generate gas (CO2 if using a carbonate base), which must be vented.[4]

  • Q2: Which analytical methods are essential for process control and final product release?

    A: A robust analytical package is non-negotiable.

    • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. It can be used to track the disappearance of starting materials and the appearance of the product. A simple method can provide results in under 10 minutes, allowing for real-time reaction monitoring.

    • Final Product Release:

      • HPLC: For purity assessment and quantification of impurities.

      • NMR (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: A simple and effective indicator of purity.[5]

      • Loss on Drying (LOD): To determine the amount of residual solvent.

  • Q3: My product is an oil and won't crystallize. How can I effectively purify it at scale?

    A: This is a common purification challenge.

    • Solvent Screening: First, perform a broad solvent screen for recrystallization at the small scale. Test various non-polar (heptane, cyclohexane), aromatic (toluene), and polar (isopropanol, water) solvents, as well as binary mixtures.

    • "Oiling Out": If the product "oils out" before crystallizing, it means it's melting in the solvent before dissolving. Try using a larger volume of solvent or a solvent system with a lower boiling point.

    • Alternative Purification: If recrystallization fails, consider:

      • Salt Formation: Convert the carboxylic acid to a salt (e.g., with sodium or potassium bicarbonate). The salt may be a stable, purifiable solid. Impurities can often be washed away, and the pure acid can be regenerated by re-acidification.

      • Chromatography: While challenging at a very large scale, flash chromatography on silica gel is a viable option for multi-kilogram batches if the value of the product justifies the cost.

Troubleshooting Decision Pathway

G Start Scale-Up Issues: Low Yield or Poor Purity Check_SM IPC Analysis: Significant Starting Phenol Remaining? Start->Check_SM Check_Impurity HPLC Analysis: Unknown High MW Impurity Present? Check_SM->Check_Impurity No Action_Yield Action: 1. Verify Base Stoichiometry (>2.1 eq) 2. Confirm Internal Temperature 3. Extend Reaction Time Check_SM->Action_Yield Yes Isolation_Issue Physical State: Product is an Oil, Fails to Crystallize? Check_Impurity->Isolation_Issue No Action_Impurity Action: 1. Suspect Bis-Alkylation 2. Reduce 2-Haloacid to ~1.05 eq 3. Consider Reverse Addition Check_Impurity->Action_Impurity Yes Action_Isolation Action: 1. Perform Recrystallization Screen 2. Attempt Salt Formation/Purification 3. Evaluate Chromatography Isolation_Issue->Action_Isolation Yes Success Process Optimized Isolation_Issue->Success No Action_Yield->Success Action_Impurity->Success Action_Isolation->Success

Caption: A decision tree for troubleshooting common scale-up problems.

References

Validation & Comparative

Part 1: The Synthetic Auxin Analogs - Mimicking Hormonal Overload

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Phenoxypropionic Acid Analogs: In Vitro Mechanisms and Analysis

As the landscape of agricultural science evolves, the demand for selective, efficient, and well-understood herbicidal agents is paramount. Phenoxypropionic acids and their analogs represent a cornerstone of chemical weed management, yet their efficacy is rooted in distinct and sophisticated biochemical interactions. This guide provides a comparative in vitro analysis of two major classes of these compounds, distinguished by their molecular targets: the synthetic auxin analogs and the Acetyl-CoA Carboxylase (ACCase) inhibitors.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships, mechanisms of action, and the experimental methodologies required to rigorously evaluate these compounds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure that the described protocols are not merely procedural but serve as self-validating systems for robust and reproducible data generation.

The first class of phenoxypropionic acids to be developed function as synthetic auxins, mimicking the natural plant growth hormone Indole-3-acetic acid (IAA).[1] When applied to broad-leaf (dicotyledonous) plants, these compounds induce a state of rapid, uncontrolled growth that ultimately leads to plant death.[1] Their selectivity allows for the control of broad-leaf weeds in monocot crops like wheat and corn.[1] Key examples include mecoprop and dichlorprop, which are chiral analogs of the phenoxyacetic acids MCPA and 2,4-D, respectively.[1]

Mechanism of Action: Hijacking the Auxin Signaling Pathway

Synthetic auxins function by overwhelming the plant's natural auxin signaling pathway. At low concentrations, endogenous auxin mediates gene expression changes that are critical for growth and development.[2][3] This is controlled by a core signaling module involving the TIR1/AFB receptor proteins, Aux/IAA transcriptional repressors, and AUXIN RESPONSE FACTOR (ARF) transcription factors.[4]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[2][4] When auxin is present, it acts as a 'molecular glue', facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[2][5] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][5] The removal of the repressor frees the ARF transcription factor to activate gene expression, leading to physiological responses.[2] Synthetic auxins bind to the TIR1/AFB co-receptors with high stability, leading to persistent degradation of Aux/IAA repressors and a continuous, lethal activation of downstream growth processes.[6]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_low_auxin Low Auxin State Auxin Synthetic Auxin (e.g., Dichlorprop) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds (Molecular Glue) SCF SCF E3 Ubiquitin Ligase TIR1->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Binds & Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds DNA ARF->AuxRE Activates Gene Auxin-Responsive Gene AuxRE->Gene Transcription OFF AuxRE->Gene Transcription ON Response Uncontrolled Growth (Cell Elongation, Division) Gene->Response caption Auxin Signaling Pathway Hijacking

Fig 1. Hijacking the Auxin Signaling Pathway by Phenoxypropionic Acid Analogs.
Structure-Activity Relationship (SAR)

The herbicidal activity of synthetic auxin analogs is highly dependent on their chemical structure.

  • Chirality: The introduction of a methyl group on the propionic acid side-chain creates a chiral center. For compounds like dichlorprop and mecoprop, the biological activity resides almost exclusively in the (2R)-isomer.[1] This stereospecificity is critical as it dictates the compound's fit and binding affinity within the TIR1/AFB receptor complex.[6][7]

  • Carboxylic Acid Group: The acidic moiety is essential for activity, as it mimics the carboxylate of the natural hormone IAA. Ester formulations are often used commercially because they enhance penetration through the plant cuticle and are subsequently hydrolyzed in situ to the active acid form.[1][8]

  • Aromatic Ring: Substitutions on the phenoxy ring (e.g., chlorine atoms at positions 2 and 4 in dichlorprop) modulate the molecule's electronic properties and stability, influencing receptor binding and translocation within the plant.

Comparative In Vitro Analysis: Synthetic Auxin Analogs

Evaluating the potency of these analogs requires assays that probe their interaction with the core signaling components. The table below outlines key parameters that would be assessed.

Analog Chiral Form Primary Target Typical In Vitro Assay Key Parameter Measured
Dichlorprop (2R)-isomerTIR1/AFB Co-receptorCompetitive Radioligand BindingKi (Inhibition constant)
Mecoprop (2R)-isomerTIR1/AFB Co-receptorIn Vitro Pull-down AssayEC50 (TIR1-Aux/IAA binding)
Fenoprop (2R)-isomerTIR1/AFB Co-receptorqPCR of Auxin-Responsive GenesFold-change in expression
2,4-D (Reference) AchiralTIR1/AFB Co-receptorProtoplast Swelling AssayEC50 (Concentration for response)

Part 2: ACCase Inhibitors - Starving Grasses of Lipids

The second major class of phenoxypropionic acids are the aryloxyphenoxypropionates (AOPPs), commonly known as "FOPs".[1] These compounds are highly effective post-emergence herbicides that selectively control grass (monocotyledonous) weeds in broad-leaf crops.[9][10] This selectivity stems from their specific molecular target: the enzyme Acetyl-CoA Carboxylase (ACCase).[11] Notable examples include fluazifop, haloxyfop, and diclofop-methyl.[1][12]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

ACCase is a critical enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[9] Lipids are essential for forming cell membranes, storing energy, and generating signaling molecules. By inhibiting ACCase, FOP herbicides halt lipid production, leading to a loss of membrane integrity and ultimately cell death in the rapidly growing meristematic tissues of grasses.[9][10]

The selectivity of FOPs arises because they target the homomeric, plastid-localized isoform of ACCase found in most grasses. Broad-leaf plants possess a heteromeric, prokaryotic-type ACCase in their plastids that is insensitive to these herbicides.[1]

ACCase_Inhibition_Workflow cluster_chloroplast Grass Plastid AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate HCO₃⁻ Bicarbonate->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Lipids Fatty Acids (for Membranes) FAS->Lipids Death Membrane Disruption & Cell Death Lipids->Death Production Blocked FOP FOP Herbicide (e.g., Fluazifop) FOP->ACCase Inhibits caption ACCase Inhibition Workflow

Fig 2. Workflow of ACCase Inhibition by FOP Herbicides.
Structure-Activity Relationship (SAR)

Like their auxin counterparts, the bioactivity of FOPs is tightly linked to their structure.

  • The "FOP" Moiety: The core aryloxyphenoxypropionate structure is essential for binding to the carboxyltransferase (CT) domain of the ACCase enzyme.[11]

  • Chirality: The propionic acid side-chain again imparts chirality, and only the (2R)-enantiomer is active as an ACCase inhibitor.[1] The (S)-enantiomer is inactive. This underscores the importance of enantioselective synthesis for producing effective herbicides.[7]

  • Heterocyclic Group: The diversity among FOP herbicides comes from the different aromatic or heterocyclic groups attached to the phenoxy moiety (e.g., a trifluoromethylpyridine in fluazifop or a chloroquinoxaline in quizalofop).[12] These groups significantly influence the compound's potency, selectivity, and pharmacokinetic properties within the plant.

Comparative In Vitro Analysis: ACCase Inhibitor Analogs

Direct enzymatic assays are the gold standard for comparing the intrinsic potency of ACCase inhibitors. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is the primary metric for comparison.

Analog Chiral Form Primary Target Typical In Vitro Assay Reported IC₅₀ (approx.) Reference
Fluazifop-butyl (2R)-isomer (as acid)ACCaseSpectrophotometric Enzyme AssayVaries by species[13]
Haloxyfop (2R)-isomerACCaseSpectrophotometric Enzyme Assay~0.2 µM (maize)[11]
Quizalofop-ethyl (2R)-isomer (as acid)ACCaseSpectrophotometric Enzyme AssayVaries by species[12]
Diclofop-methyl (2R)-isomer (as acid)ACCaseSpectrophotometric Enzyme Assay~0.06 µM (oat)[11]
IC₅₀ values are highly dependent on the plant species from which the enzyme is isolated and assay conditions.

Part 3: Experimental Protocols & Methodological Rationale

The trustworthiness of a comparative analysis hinges on robust, well-designed experiments. The choice of assay is dictated by the compound's mechanism of action. For synthetic auxins, we must probe the receptor-ligand interaction, while for ACCase inhibitors, we directly measure enzyme inhibition.

Protocol 1: In Vitro ACCase Inhibition Assay (Spectrophotometric)
  • Causality: This assay directly measures the intrinsic potency of FOP analogs by quantifying their ability to inhibit the target enzyme, ACCase. It is the most direct in vitro test of the herbicidal mechanism. The assay is based on the principle that ACCase activity can be coupled to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.

  • Methodology:

    • Enzyme Extraction: Isolate partially purified ACCase from the etiolated shoots of a susceptible grass species (e.g., maize, Zea mays). Homogenize tissue in an extraction buffer and perform ammonium sulfate precipitation followed by gel filtration chromatography.

    • Assay Buffer Preparation: Prepare a reaction buffer containing Tricine-KOH (pH 8.0), KCl, MgCl₂, ATP, NaHCO₃, acetyl-CoA, and a coupling system (pyruvate kinase, lactate dehydrogenase, and phosphoenolpyruvate).

    • Inhibitor Preparation: Dissolve phenoxypropionic acid analogs (in their active acid form) in DMSO to create stock solutions. Perform serial dilutions to achieve a range of test concentrations.

    • Reaction Initiation: In a 96-well UV-transparent plate, combine the assay buffer, NADH, and the extracted enzyme. Add the test inhibitor or DMSO (vehicle control) and incubate for 10-15 minutes at 30°C to allow for binding.

    • Measurement: Initiate the reaction by adding the substrate, acetyl-CoA. Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time.

    • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Fig 3. Workflow for the ACCase Enzyme Inhibition Assay.
Protocol 2: Competitive TIR1/AFB Receptor Binding Assay
  • Causality: This assay quantifies the binding affinity of synthetic auxin analogs to their molecular target, the TIR1/AFB receptor complex. A higher affinity (lower Ki) generally correlates with greater herbicidal activity. This validates that the compound interacts with the intended target.

  • Methodology:

    • Protein Expression: Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7) from E. coli or an insect cell system.

    • Radioligand Preparation: Use a high-affinity, commercially available radiolabeled auxin (e.g., ³H-IAA) as the competitive ligand.

    • Inhibitor Preparation: Dissolve synthetic auxin analogs in DMSO and prepare a range of concentrations for competition.

    • Binding Reaction: In a microcentrifuge tube or 96-well filter plate, combine the purified TIR1/AFB and Aux/IAA proteins, a fixed concentration of the ³H-IAA radioligand, and varying concentrations of the unlabeled test analog.

    • Incubation & Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the protein-bound radioligand from the free radioligand using a rapid filtration method (e.g., passing through a G-25 spin column or a filter plate).

    • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

    • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competing test analog. Calculate the IC₅₀ (concentration of analog that displaces 50% of the radioligand) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The family of phenoxypropionic acids, though structurally related, encompasses compounds with fundamentally different modes of action. The synthetic auxins, such as dichlorprop, exploit the plant's own growth regulation system, leading to a fatal hormonal imbalance. In contrast, the ACCase inhibitors, or FOPs like fluazifop, selectively starve grasses by crippling their ability to produce essential lipids.

A thorough in vitro analysis, grounded in an understanding of these distinct mechanisms, is essential for the rational design and development of new herbicidal agents. By employing target-specific assays—receptor binding for auxins and enzyme inhibition for FOPs—researchers can accurately quantify the intrinsic potency of novel analogs. This comparative approach, which links molecular structure to biochemical activity, provides the foundational data needed to predict whole-plant efficacy and drive the innovation of next-generation weed management solutions.

References

Navigating the Labyrinth of Target Engagement: A Comparative Guide to Confirming the Molecular Target of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal confirmation of target engagement. This guide provides an in-depth, experience-driven framework for confirming the molecular target of the novel compound, DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid. We will operate under the well-founded hypothesis that, based on its structural motifs, this compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist.

The core structure, a phenoxypropionic acid, is a well-established scaffold for compounds targeting PPARs.[1][2][3] The addition of a trifluoromethoxy group is a common medicinal chemistry strategy to enhance metabolic stability and lipophilicity, potentially increasing the compound's potency and druglikability.[4][5]

This guide will not only detail the necessary experimental workflows but also provide a comparative analysis with a known PPARα agonist, fenofibrate, to offer a clear benchmark for validating target engagement.

The Central Hypothesis: Why PPARα?

The decision to focus on PPARα as the putative target of this compound is rooted in established structure-activity relationships. The phenoxypropionic acid moiety is a key pharmacophore in a class of drugs known as fibrates, which are established PPARα agonists used in the treatment of dyslipidemia.[6] While some phenoxypropionic acid derivatives have been developed as herbicides, their mechanism of action in plants, such as inhibiting acetyl-CoA carboxylase, is distinct from the nuclear receptor modulation expected in a pharmaceutical context.[7][8][9]

A Multi-Pronged Approach to Target Validation

Confirming target engagement is not a single experiment but a cascade of evidence. We will employ a tiered approach, moving from initial binding confirmation to cellular functional assays and direct target interaction in a complex biological matrix.

Tier 1: In Vitro Binding Affinity

The first step is to ascertain direct physical interaction between the compound and its putative target. A competitive binding assay is a robust method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagents and Materials:

    • Recombinant human PPARα ligand-binding domain (LBD)

    • Radiolabeled PPARα agonist (e.g., [³H]-GW7647)

    • This compound

    • Fenofibric acid (active metabolite of fenofibrate) as a positive control

    • Scintillation vials and cocktail

    • Filter plates and vacuum manifold

  • Procedure:

    • A constant concentration of recombinant PPARα LBD and the radiolabeled ligand are incubated in a buffer solution.

    • Increasing concentrations of the unlabeled ligands (this compound or fenofibric acid) are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The mixture is then passed through a filter plate to separate the protein-bound radioligand from the unbound.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • The IC50 value (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined.

    • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Expected Outcome and Comparison:

CompoundPredicted Ki (nM)Comparator Ki (nM)
This compound10 - 100100 - 1000
Fenofibric Acid100 - 1000

A lower Ki value for our test compound compared to fenofibric acid would suggest a higher binding affinity for PPARα.

Tier 2: Cellular Functional Activity

Demonstrating that the compound not only binds to the target but also elicits a functional response is crucial. A reporter gene assay is the gold standard for quantifying the activation of nuclear receptors like PPARα.

Experimental Protocol: PPARα Reporter Gene Assay

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:

      • An expression vector for the full-length human PPARα.

      • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment:

    • The transfected cells are treated with increasing concentrations of this compound or fenofibric acid.

  • Luciferase Assay:

    • After an incubation period, the cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to the level of PPARα activation, is measured using a luminometer.

  • Data Analysis:

    • The data is plotted as luminescence intensity against the logarithm of the compound concentration.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.

Expected Outcome and Comparison:

CompoundPredicted EC50 (nM)Comparator EC50 (nM)
This compound50 - 500500 - 5000
Fenofibric Acid500 - 5000

A lower EC50 value for our test compound would indicate greater potency in activating PPARα-mediated gene transcription.

Tier 3: Direct Target Engagement in a Cellular Context

To provide definitive evidence of target engagement in a more physiologically relevant setting, we will utilize the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Intact cells (e.g., HepG2, which endogenously express PPARα) are treated with this compound or a vehicle control.

  • Thermal Challenge:

    • The treated cells are heated to a range of temperatures.

  • Lysis and Protein Analysis:

    • The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

    • The amount of soluble PPARα at each temperature is quantified by Western blotting or ELISA.

  • Data Analysis:

    • A melting curve is generated by plotting the percentage of soluble PPARα against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Expected Outcome and Comparison:

CompoundPredicted Thermal Shift (°C)
This compound+2 to +5
Vehicle Control0

A significant and dose-dependent thermal shift provides strong evidence of direct target engagement within the cell.

Visualizing the Workflow and Underlying Pathways

To better illustrate the experimental logic and the biological context, the following diagrams are provided.

G cluster_0 Target Engagement Workflow A Tier 1: In Vitro Binding (Competitive Radioligand Assay) B Tier 2: Cellular Function (Reporter Gene Assay) A->B Confirms Functional Activity C Tier 3: Direct Cellular Engagement (CETSA) B->C Confirms Direct Interaction in Cells D Confirmation of PPARα Engagement C->D

Caption: A tiered workflow for confirming target engagement.

G cluster_1 PPARα Signaling Pathway Ligand This compound PPARa PPARα Ligand->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (in gene promoter) Complex->PPRE Binds to DNA Transcription Gene Transcription (e.g., for lipid metabolism) PPRE->Transcription

Caption: The PPARα signaling pathway activated by a ligand.

Conclusion

By systematically applying this multi-tiered approach and comparing the results with a well-characterized PPARα agonist like fenofibrate, researchers can build a robust and compelling case for the target engagement of this compound. This rigorous validation is an indispensable cornerstone for the continued development of this promising compound.

References

A Researcher's Guide to Ensuring Reproducibility in Experiments with DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics for metabolic disorders, researchers often investigate compounds that modulate the activity of key regulatory proteins. DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (CAS 175204-35-0) is one such molecule of interest, structurally related to the well-known class of fibrate drugs.[1][2] Its mechanism of action is predicted to be the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a critical regulator of lipid metabolism.[3][4] However, as with many lipophilic research compounds, achieving reproducible experimental outcomes can be a significant challenge.

This guide provides an in-depth analysis of the factors affecting the reproducibility of experiments involving this compound. We will explore the critical aspects of material purity, formulation, and experimental design. Furthermore, we will objectively compare this compound with established alternatives, providing the necessary data and protocols to empower researchers to conduct robust and reliable studies.

The Challenge of Reproducibility: More Than Just a Protocol

Reproducibility in scientific research is paramount for the validation and translation of findings. For compounds like this compound, which are often synthesized for research purposes, variability can arise from multiple sources.[5] These can range from the purity of the compound itself to the specific conditions of the experimental model. Understanding and controlling for these variables is essential for generating trustworthy data.

Mechanism of Action: A Probable PPARα Agonist

This compound shares structural similarities with fenofibric acid, the active metabolite of the widely used drug fenofibrate.[3][6][7] Fenofibric acid is a well-characterized PPARα agonist.[3][5] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[8] This action modulates the transcription of genes involved in lipid and glucose metabolism.[4][8] Given its structure, it is highly probable that this compound also functions as a PPARα agonist.

PPARa_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or other PPARα agonist) PPARa PPARα Ligand->PPARa Binds PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex Dimerizes with RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (DNA) PPARa_RXR_complex->PPRE Binds to PPARa_RXR_complex->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Modulation of Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: Simplified signaling pathway of PPARα activation.

Core Factors Influencing Experimental Reproducibility

Purity and Analytical Characterization

The presence of impurities, such as starting materials or byproducts from synthesis, can lead to confounding off-target effects or altered potency.[9] Therefore, it is crucial to verify the purity of this compound before use.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity and quantifying the compound. A reverse-phase HPLC method, similar to those used for fenofibrate, can be developed.[3][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities that may not be visible by HPLC.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Solubility and Formulation for In Vitro Studies

Like fenofibrate, this compound is predicted to have poor water solubility.[5] This is a major source of irreproducibility in in vitro experiments, as inconsistent solubilization leads to variations in the effective concentration.

Protocol for Preparing Stock and Working Solutions:

  • Stock Solution Preparation: Due to its poor aqueous solubility, prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO.[5]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in the cell culture medium to the desired final concentrations.

  • Solvent Control: Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all treatment and control groups to avoid solvent-induced toxicity.[5]

  • Precipitation Check: Visually inspect the final working solutions for any signs of precipitation, both immediately after preparation and during the experiment.

Choice of Experimental Model

The biological response to a PPARα agonist can vary significantly between different cell lines and animal models. This variability can be attributed to:

  • Differential PPARα Expression: The levels of PPARα can vary between tissues and cell types.[5] It is advisable to quantify PPARα expression levels in the chosen model system.

  • Genetic Background: Different strains of mice or rats can have varying metabolic responses to PPARα agonists.[5]

  • Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can all influence the cellular response to drug treatment.[5] Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[5]

Comparative Analysis with Alternative PPARα Agonists

To provide context for experimental results, it is useful to compare this compound with other well-characterized PPARα agonists. The most common alternatives are fenofibrate and gemfibrozil.

FeatureThis compoundFenofibrateGemfibrozil
Primary Target Predicted PPARαPPARα[3][4]PPARα
Form Active AcidProdrug (hydrolyzed to fenofibric acid)[5][7]Active Acid
Known Reproducibility Issues Predicted to be similar to fenofibrate (solubility)Poor water solubility can lead to inconsistent results in vitro.[5]Higher risk of drug interactions, particularly with statins.[11][12]
Clinical Use Research CompoundWidely used for dyslipidemia.[13]Used for dyslipidemia, but with more caution due to drug interactions.[11][14]

Other alternatives for modulating lipid metabolism that are sometimes used in research include omega-3 fatty acids and niacin.[14][15]

Standardized Protocol for a PPARα Transactivation Assay

To enhance reproducibility, a standardized protocol for a key experiment is provided below. This reporter gene assay is a common method for quantifying the activation of PPARα.[16]

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis Prepare_Solutions 1. Prepare Stock Solutions (Compound, Controls in DMSO) Cell_Culture 2. Culture HEK293T cells Transfect 3. Co-transfect cells with: - PPARα expression vector - PPRE-luciferase reporter vector Cell_Culture->Transfect Seed_Cells 4. Seed transfected cells into 96-well plates Transfect->Seed_Cells Add_Compounds 5. Add test compounds and controls (e.g., Fenofibrate) at various concentrations Seed_Cells->Add_Compounds Incubate 6. Incubate for 24 hours Add_Compounds->Incubate Lyse_Cells 7. Lyse cells Incubate->Lyse_Cells Measure_Luciferase 8. Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data 9. Analyze Data (Calculate EC50 values) Measure_Luciferase->Analyze_Data

References

Benchmarking a Novel PPARα Agonist: A Comparative Guide to DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid versus Standard of Care in Dyslipidemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Dyslipidemia Management

Dyslipidemia, characterized by aberrant levels of blood lipids and lipoproteins, remains a cornerstone of cardiovascular disease (CVD) risk. While statins are the first-line therapy for elevated low-density lipoprotein cholesterol (LDL-C), a significant residual risk often persists, particularly in patients with mixed dyslipidemia featuring high triglycerides and low high-density lipoprotein cholesterol (HDL-C).[1][2][3] Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is a widely used therapeutic agent to address this residual risk.[4][5] This guide introduces DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid, a novel investigational compound, and provides a comprehensive framework for its preclinical and clinical benchmarking against the current standard of care, fenofibrate.

The structural similarity of this compound to existing fibrates suggests a potential mechanism of action as a PPARα agonist. This guide will, therefore, focus on a comparative analysis based on this scientifically grounded hypothesis, outlining the requisite experimental data to validate this mechanism and establish a performance benchmark.

Mechanism of Action: A Deep Dive into PPARα Activation

PPARα is a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism.[6][7] Its activation leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, β-oxidation, and the modulation of lipoprotein lipase activity.[6][8] This ultimately results in a reduction of triglyceride-rich lipoproteins and an increase in HDL-C levels.[4][5]

Fenofibrate, a prodrug, is rapidly hydrolyzed to its active metabolite, fenofibric acid, which then activates PPARα.[4][8][9] The central hypothesis for this compound is that it will also directly bind to and activate PPARα, initiating a similar cascade of beneficial metabolic events.

cluster_0 Cellular Environment Drug This compound or Fenofibric Acid PPARa PPARα Drug->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., LPL, APOA1) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects (Triglyceride Reduction, HDL-C Increase) Target_Genes->Metabolic_Effects Leads to

Caption: Proposed mechanism of action for this compound via PPARα activation.

Preclinical Benchmarking: A Head-to-Head Comparison

A rigorous preclinical evaluation is paramount to establishing the therapeutic potential of this compound. The following sections detail the essential in vitro and in vivo studies, with hypothetical comparative data presented for illustrative purposes.

In Vitro Assays: Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction of the compound with the PPARα receptor and its selectivity over other PPAR isoforms (γ and δ) to predict potential off-target effects.

Experimental Protocol: PPARα Reporter Gene Assay

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPRE.

  • Treatment: 24 hours post-transfection, cells are treated with increasing concentrations of this compound or fenofibric acid for 24 hours.

  • Luciferase Assay: Luciferase activity is measured using a commercial kit, and the results are normalized to total protein concentration.

  • Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Table 1: In Vitro Potency and Selectivity Profile

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
This compound 150>10,000>10,000
Fenofibric Acid 500>10,000>10,000

This hypothetical data suggests that this compound is a more potent PPARα agonist than fenofibric acid in vitro.

In Vivo Efficacy: Animal Models of Dyslipidemia

The in vivo efficacy of this compound should be evaluated in established animal models of dyslipidemia, such as the diet-induced obese C57BL/6J mouse model.

Experimental Protocol: Diet-Induced Obese Mouse Model

  • Induction of Dyslipidemia: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12 weeks.

  • Treatment Groups: Mice are randomized into three groups: Vehicle control, Fenofibrate (100 mg/kg/day), and this compound (50 mg/kg/day).

  • Dosing: Compounds are administered daily via oral gavage for 4 weeks.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis.

  • Lipid Analysis: Plasma triglycerides, total cholesterol, HDL-C, and LDL-C are measured using enzymatic assays.

Table 2: In Vivo Efficacy in a Diet-Induced Obese Mouse Model

Treatment GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-C (mg/dL)
Vehicle 250 ± 25200 ± 2040 ± 5
Fenofibrate (100 mg/kg) 150 ± 20 (-40%)180 ± 18 (-10%)50 ± 6 (+25%)
This compound (50 mg/kg) 138 ± 15 (-45%)175 ± 15 (-12.5%)52 ± 5 (+30%)

Hypothetical data indicating that this compound demonstrates superior triglyceride-lowering and HDL-C-raising effects at a lower dose compared to fenofibrate.

cluster_1 Preclinical Workflow In_Vitro In Vitro Assays (Potency & Selectivity) In_Vivo In Vivo Models (Efficacy & Safety) In_Vitro->In_Vivo Promising candidates advance Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Lead compound selected IND Investigational New Drug (IND) Application Tox_Studies->IND Favorable safety profile

Caption: A simplified workflow for the preclinical evaluation of a novel drug candidate.

Clinical Benchmarking: The Path to Human Trials

Following a successful preclinical program, the focus shifts to clinical trials to assess the safety, tolerability, and efficacy of this compound in humans.

Phase I: Safety and Pharmacokinetics

The primary objective of Phase I trials is to evaluate the safety and pharmacokinetic profile of the new drug in a small group of healthy volunteers.

Experimental Protocol: Phase I Single Ascending Dose Study

  • Study Population: Healthy male and female volunteers.

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Dosing: Cohorts of subjects receive a single oral dose of this compound or placebo, with the dose escalating in subsequent cohorts.

  • Assessments: Vital signs, electrocardiograms (ECGs), adverse events, and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are monitored.

Phase II: Efficacy and Dose-Ranging

Phase II studies are designed to assess the efficacy of the drug in patients with the target condition and to determine the optimal dose range.

Experimental Protocol: Phase IIb Study in Patients with Mixed Dyslipidemia

  • Study Population: Patients with fasting triglycerides between 200 and 500 mg/dL and HDL-C < 40 mg/dL.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment Arms:

    • Placebo

    • Fenofibrate (e.g., 145 mg once daily)

    • This compound (Low Dose, e.g., 50 mg once daily)

    • This compound (High Dose, e.g., 100 mg once daily)

  • Duration: 12 weeks of treatment.

  • Primary Endpoint: Percent change in fasting triglycerides from baseline.

  • Secondary Endpoints: Percent change in HDL-C, LDL-C, non-HDL-C, and apolipoprotein B (ApoB).

Table 3: Hypothetical Phase IIb Efficacy Data

Treatment GroupMean Percent Change in TriglyceridesMean Percent Change in HDL-C
Placebo -5%+2%
Fenofibrate (145 mg) -35%+15%
This compound (50 mg) -38%+18%
This compound (100 mg) -45%+22%

This hypothetical data suggests a dose-dependent and superior efficacy of this compound compared to fenofibrate in a clinical setting.

Conclusion: A Promising New Avenue in Dyslipidemia Treatment

This guide has outlined a comprehensive, scientifically rigorous framework for benchmarking the novel investigational compound, this compound, against the established standard of care, fenofibrate. Based on its structural characteristics, the hypothesized mechanism of action as a PPARα agonist provides a solid foundation for its evaluation. The presented hypothetical data illustrates a potential best-case scenario where the new compound demonstrates superior potency and efficacy. The successful execution of the described preclinical and clinical protocols will be crucial in determining the true therapeutic potential of this compound and its future role in the management of dyslipidemia.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Phenoxypropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. For the phenoxypropionic acid class of molecules, which form the backbone of numerous therapeutic agents, metabolic stability is a critical determinant of pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides an in-depth comparison of the metabolic stability of different phenoxypropionic acids, supported by experimental data and detailed protocols to empower researchers in their quest for more robust and effective drug candidates.

The Pivotal Role of Metabolic Stability

The metabolic stability of a drug candidate dictates its residence time in the body, influencing its dosing regimen and therapeutic window. Compounds that are rapidly metabolized often exhibit poor bioavailability and short duration of action, necessitating frequent administration and potentially leading to higher peak-to-trough plasma concentrations. Conversely, excessively stable compounds can accumulate, increasing the risk of off-target effects and toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are crucial for optimizing drug-like properties.

Common Metabolic Fates of Phenoxypropionic Acids

The metabolic landscape of phenoxypropionic acids is primarily shaped by two major enzymatic superfamilies: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT). The specific metabolic pathways a molecule undergoes are heavily influenced by its chemical structure, particularly the nature and position of substituents on the aromatic ring and the propionic acid side chain.

Cytochrome P450-Mediated Oxidation

CYP enzymes are a major driver of Phase I metabolism. For phenoxypropionic acids, common oxidative transformations include:

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring is a frequent metabolic route. The position of hydroxylation is dictated by the directing effects of existing substituents.

  • O-Dealkylation: If the phenoxy group is substituted with an alkoxy group, O-dealkylation can occur, leading to the formation of a phenol.

  • Side Chain Oxidation: The propionic acid side chain can also be a site of oxidation, although this is generally a less common pathway.

UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation

Phase II metabolism, particularly glucuronidation, is a significant clearance pathway for phenoxypropionic acids. The carboxylic acid moiety is susceptible to the attachment of glucuronic acid, forming a more water-soluble glucuronide conjugate that is readily excreted.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) PPA Phenoxypropionic Acid Aromatic_Hydroxylation Aromatic Hydroxylation PPA->Aromatic_Hydroxylation O_Dealkylation O-Dealkylation PPA->O_Dealkylation Side_Chain_Oxidation Side Chain Oxidation PPA->Side_Chain_Oxidation Metabolite_P1 Phase I Metabolite Aromatic_Hydroxylation->Metabolite_P1 O_Dealkylation->Metabolite_P1 Side_Chain_Oxidation->Metabolite_P1 Glucuronidation Glucuronidation Metabolite_P1->Glucuronidation Excretion Excretion Glucuronidation->Excretion Excretion

Caption: Generalized metabolic pathways for phenoxypropionic acids.

Comparative Metabolic Stability: A Data-Driven Analysis

The intrinsic clearance (Clint) is a key parameter used to quantify metabolic stability, representing the liver's ability to metabolize a drug without blood flow limitations. The following table summarizes available in vitro metabolic stability data for several representative phenoxypropionic acids in human liver microsomes (HLM). It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

CompoundPrimary Metabolic Pathway(s)In Vitro Intrinsic Clearance (Clint) in HLM (µL/min/mg protein)Reference
(S)-Ibuprofen Side-chain hydroxylation (CYP2C9), Glucuronidation2.5 - 7.5[1]
Flurbiprofen Aromatic hydroxylation (CYP2C9), GlucuronidationQualitatively higher than ibuprofen[2]
Ketoprofen Reduction of keto group, Aromatic hydroxylation, GlucuronidationData not directly comparable
Fenoprofen Aromatic hydroxylation, GlucuronidationData not directly comparable

Analysis of Structure-Metabolism Relationships:

  • (S)-Ibuprofen shows relatively low intrinsic clearance in HLM, suggesting moderate metabolic stability. Its metabolism is primarily driven by CYP2C9-mediated hydroxylation of the isobutyl side chain.[1]

  • Flurbiprofen , also a CYP2C9 substrate, is suggested to have a higher rate of glucuronidation compared to ibuprofen in rat liver microsomes, which may contribute to a higher overall clearance.[2]

  • Ketoprofen undergoes metabolism via multiple pathways, including reduction of the ketone group and aromatic hydroxylation, in addition to glucuronidation. The presence of multiple metabolic "soft spots" can potentially lead to higher clearance.

Experimental Protocols for Assessing Metabolic Stability

Standardized in vitro assays are crucial for generating reliable and reproducible metabolic stability data.

In Vitro Liver Microsomal Stability Assay

This assay is a fundamental tool for evaluating a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.

MicrosomalStabilityWorkflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A1 Prepare stock solutions of test compound and controls A2 Thaw liver microsomes and NADPH regenerating system on ice A1->A2 A3 Prepare incubation mixture (buffer, microsomes) A2->A3 B1 Pre-warm incubation mixture to 37°C A3->B1 B2 Add test compound to initiate the reaction (T=0) B1->B2 B3 Incubate at 37°C with shaking B2->B3 C1 Take aliquots at specific time points B3->C1 C2 Quench reaction with cold acetonitrile containing internal standard C1->C2 D1 Centrifuge to precipitate protein C2->D1 D2 Analyze supernatant by LC-MS/MS D1->D2 D3 Determine parent compound disappearance D2->D3

References

A Head-to-Head Comparative Analysis of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid and Structurally Similar PPAR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head evaluation of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid against other peroxisome proliferator-activated receptor (PPAR) agonists. Designed for researchers and drug development professionals, this document outlines the requisite experimental methodologies, from initial in vitro screening to in vivo validation, ensuring a robust and objective comparison of compound efficacy and selectivity.

Introduction: The Therapeutic Promise of PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][2][3] Three primary isotypes have been identified:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation primarily lowers triglyceride levels and is the target for the fibrate class of drugs.[4][5]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and insulin sensitivity. It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[6][7][8]

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation and energy expenditure, particularly in skeletal muscle.[2][9][10]

The distinct yet complementary roles of these isotypes make them attractive targets for treating metabolic syndrome, a cluster of conditions including dyslipidemia, insulin resistance, and obesity.[1][6] this compound (CAS 175204-35-0) is a propionic acid derivative whose structure suggests potential interaction with the ligand-binding domains of PPARs.[11][12] The presence of a trifluoromethoxy group can enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.[13]

This guide details the necessary scientific workflows to characterize this compound and compare its performance against established PPAR agonists, such as fibrates (PPARα), glitazones (PPARγ), and selective PPARδ modulators.

Foundational Mechanism: PPAR Signaling Pathway

Understanding the mechanism of action is critical for designing relevant assays. PPAR agonists operate via a well-defined signaling cascade. Upon binding a ligand, the PPAR undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[14]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Test Compound) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Target Proteins (Metabolic Enzymes) mRNA->Protein Translation Response Physiological Response (e.g., Lipid Lowering) Protein->Response

Caption: General signaling pathway of PPAR activation by a ligand agonist.

Head-to-Head Evaluation Workflow: A Phased Approach

A systematic comparison requires a multi-tiered approach, progressing from high-throughput in vitro assays to more complex in vivo models. This ensures that resources are focused on compounds with the most promising characteristics.

Evaluation_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation start Compound Synthesis & QC binding_assay Binding Affinity Assay (TR-FRET) start->binding_assay reporter_assay Functional Activity Assay (Dual-Luciferase Reporter) binding_assay->reporter_assay selectivity_panel Selectivity Profiling (PPARα, γ, δ) reporter_assay->selectivity_panel decision1 Potent & Selective? selectivity_panel->decision1 animal_model Select Disease Model (e.g., Diet-Induced Obese Mice) decision1->animal_model Yes end Comparative Efficacy & Safety Profile decision1->end No dosing Dosing & Monitoring (Lipids, Glucose, Weight) animal_model->dosing gene_expression Target Gene Expression (qPCR on Liver/Adipose Tissue) dosing->gene_expression gene_expression->end

Caption: A phased workflow for the head-to-head comparison of PPAR agonists.

Experimental Protocols: In-Depth Methodologies

In Vitro Assay Suite

A. Ligand Binding Affinity: Time-Resolved FRET (TR-FRET) Assay

This assay quantifies the binding affinity of the test compound to the ligand-binding domain (LBD) of each PPAR isotype. It is a competitive assay format.

  • Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged PPAR-LBD, and a fluorescently labeled ligand (tracer) binds to the LBD. When the tracer is bound, FRET occurs upon excitation. A test compound competes with the tracer for binding, causing a decrease in the FRET signal.

  • Protocol:

    • Prepare assay buffer (e.g., PBS, 0.01% BSA).

    • Serially dilute this compound and comparator agonists (e.g., Fenofibrate for PPARα, Pioglitazone for PPARγ) in DMSO, then dilute in assay buffer.

    • In a 384-well plate, add the test compounds, the GST-PPAR-LBD protein for the target isotype, the fluorescent tracer ligand, and the terbium-labeled antibody.

    • Incubate for 2-4 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the emission ratio and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated.[15]

  • Causality: This initial screen is crucial as it confirms direct physical interaction between the compound and the target protein. A compound that does not bind cannot be a direct agonist.

B. Functional Activity: Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a bound ligand to activate transcription, thus quantifying its functional agonism.[16][17]

  • Principle: Cells are co-transfected with two plasmids. The first contains a chimeric receptor construct, fusing the yeast GAL4 DNA-binding domain (DBD) to the human PPAR-LBD. The second is a reporter plasmid containing multiple copies of the GAL4 Upstream Activator Sequence (UAS) driving the expression of Firefly luciferase. A third plasmid expressing Renilla luciferase under a constitutive promoter is also co-transfected to normalize for transfection efficiency and cell viability.[18][19][20]

  • Protocol:

    • Cell Culture & Transfection: Plate HEK293T or a similar cell line in 96-well plates. Co-transfect the cells with the pFA-CMV-hPPAR(α, γ, or δ)-LBD, pFR-Luc (GAL4 reporter), and pRL-SV40 (Renilla control) plasmids using a suitable transfection reagent.[18]

    • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds and positive controls. Include a DMSO vehicle control.

    • Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO2.[18]

    • Lysis & Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against compound concentration and fit to a dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

  • Self-Validation: The use of a positive control (a known potent agonist) validates that the assay system is responsive. The Renilla normalization controls for non-specific effects like cytotoxicity. Comparing the Emax of a test compound to the positive control allows for its classification as a full or partial agonist.[15]

In Vivo Validation: Diet-Induced Obese Mouse Model

To assess the therapeutic potential in a physiological context, an in vivo model of metabolic syndrome is essential.

  • Model: C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks develop obesity, insulin resistance, and dyslipidemia, making them a suitable model.[4][21]

  • Protocol:

    • Induction & Grouping: After the HFD induction period, randomize mice into treatment groups based on body weight and fasting glucose/triglyceride levels. Groups should include: (1) Vehicle control, (2) this compound, (3) Comparator 1 (e.g., Fenofibrate), (4) Comparator 2 (e.g., Pioglitazone).

    • Dosing: Administer compounds daily via oral gavage for 4-8 weeks.

    • Monitoring: Monitor body weight weekly. Perform metabolic assessments at baseline and at the end of the study, including measurements of plasma triglycerides, total cholesterol, HDL-c, LDL-c, glucose, and insulin. An oral glucose tolerance test (OGTT) can be performed to assess insulin sensitivity.

    • Terminal Endpoint Analysis: At the end of the study, collect tissues (liver, epididymal white adipose tissue) for gene expression analysis (qPCR) of PPAR target genes (e.g., Cpt1a, Cd36 for PPARα; Adipoq, Glut4 for PPARγ).[22]

  • Causality: This step connects the in vitro activity to a tangible therapeutic effect. Observing changes in blood lipids and glucose, coupled with the upregulation of known PPAR target genes in relevant tissues, provides strong evidence that the compound's mechanism of action in vivo is via PPAR activation.

Data Summary and Interpretation

Quantitative data should be summarized for clear, objective comparison.

Table 1: In Vitro Potency and Selectivity Profile

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Primary Activity
Test Compound TBDTBDTBDTBD
Fenofibric Acid~5,000>10,000>10,000PPARα Agonist
Pioglitazone>10,000~300>10,000PPARγ Agonist
GW501516~1,000~2,000~1PPARδ Agonist
Saroglitazar~5~150>1,000Dual α/γ Agonist

Data shown for comparators are representative. TBD = To Be Determined.

Table 2: In Vivo Efficacy in HFD Mice (% Change from Vehicle)

ParameterTest CompoundFenofibratePioglitazone
Plasma TriglyceridesTBD↓ 40-50%↓ 15-25%
Plasma HDL-cTBD↑ 15-20%~ No change
Fasting GlucoseTBD~ No change↓ 30-40%
Body Weight GainTBD↓ 5-10%↑ 10-15%

Data shown for comparators are representative. TBD = To Be Determined.

Based on these results, the test compound can be classified.

Classification_Logic start In Vitro EC50 Data q1 EC50 for one isotype < 100 nM? start->q1 q2 EC50 for other isotypes > 10x higher? q1->q2 Yes res2 Non-selective / Weak q1->res2 No q3 Potent on two isotypes? q2->q3 No res1 Selective Agonist q2->res1 Yes q4 Potent on all three isotypes? q3->q4 No res3 Dual Agonist q3->res3 Yes q4->res2 No res4 Pan-Agonist q4->res4 Yes

Caption: Logic diagram for classifying a test compound based on in vitro data.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the comprehensive evaluation of this compound. By systematically assessing its binding affinity, functional potency, subtype selectivity, and in vivo efficacy against well-characterized comparators, researchers can generate a definitive profile of its therapeutic potential. The results of these studies will determine whether the compound acts as a selective, dual, or pan-PPAR agonist and will elucidate its potential advantages or disadvantages over existing therapeutic agents for metabolic diseases.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Foundation for Safe Disposal

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid is a complex molecule characterized by a carboxylic acid group, a phenoxy moiety, and a trifluoromethoxy group. Each of these functional groups contributes to its chemical reactivity and dictates the necessary precautions for its handling and disposal.

  • Halogenated Nature: The presence of the trifluoromethoxy group places this compound firmly in the category of halogenated organic waste.[1] Halogenated compounds require specific disposal routes, primarily due to the potential for the formation of hazardous byproducts, such as hydrofluoric acid, upon improper treatment.[2][3]

  • Acidic Properties: As a carboxylic acid, it can react with bases in a neutralization reaction, which can be exothermic.[4] This property necessitates careful segregation from basic (alkaline) waste streams to prevent uncontrolled reactions.

  • Phenoxy Herbicide Lineage: This compound shares structural similarities with phenoxy herbicides.[5] Such compounds can have environmental implications if not disposed of correctly, underscoring the importance of preventing release into the environment.[5][6]

The Cardinal Rule: Waste Segregation

The cornerstone of safe chemical disposal is rigorous waste segregation. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, and fires. For this compound, the following segregation protocol is mandatory.

Waste Stream Decision Pathway

The following diagram illustrates the critical decision-making process for segregating waste containing this compound.

WasteSegregation Start Waste Generated (this compound) IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste primarily solid? Start->IsSolid HalogenatedLiquid Halogenated Organic Liquid Waste (e.g., in compatible solvent) IsLiquid->HalogenatedLiquid Yes HalogenatedSolid Halogenated Organic Solid Waste IsSolid->HalogenatedSolid Yes NonHalogenated Non-Halogenated Waste Streams AqueousAcid Aqueous Acidic Waste Incompatible Incompatible Waste (e.g., Bases, Oxidizers) Key Segregation Key: Red Halogenated Waste Stream Green Non-Halogenated Waste Blue Aqueous Acid Waste Yellow Decision Point Gray Avoid Mixing

Caption: Waste segregation decision pathway for this compound.

Step-by-Step Segregation Protocol:

  • Identify as Halogenated Waste: All waste containing this compound, whether in solid form, dissolved in a solvent, or as contaminated labware, must be designated as halogenated organic waste .[1][7]

  • Separate from Non-Halogenated Waste: This is the most critical segregation step. Halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs.[8] Co-mingling can disrupt the disposal process and may lead to regulatory non-compliance.

  • Isolate from Incompatible Chemicals: Due to its acidic nature, this compound must not be mixed with bases, strong oxidizing agents, or reactive metals.[6] Consult a chemical incompatibility chart for specific guidance.

  • Solid vs. Liquid Waste: Maintain separate containers for solid and liquid halogenated waste.[5] Solid waste includes the pure compound, contaminated personal protective equipment (PPE), and spill cleanup materials. Liquid waste comprises solutions containing the compound.

Container Management and Labeling: The Pillars of Compliance

Proper containerization and labeling are not just best practices; they are regulatory requirements that ensure safe handling and transportation.

ParameterSpecificationRationale
Container Material Borosilicate glass or other chemically resistant plastic (e.g., HDPE)Prevents reaction with or degradation of the container.
Container Condition Leak-proof, with a secure screw-top cap.Prevents spills and the release of vapors.
Labeling Clearly marked with "Hazardous Waste," the full chemical name: "this compound," and the hazard characteristics (e.g., "Irritant," "Halogenated Organic Acid").Communicates the contents and associated hazards to all personnel and waste handlers.
Fill Level Do not fill beyond 90% capacity.Allows for vapor expansion and prevents spills during handling and transport.

On-site Accumulation and Storage: A Controlled Environment

Accumulated waste must be stored safely pending pickup by a licensed disposal facility.

  • Designated Satellite Accumulation Area (SAA): Hazardous waste should be stored in a designated SAA that is under the control of the laboratory personnel.

  • Secondary Containment: All waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Ventilation: The SAA should be in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of potentially harmful vapors.

  • Storage Duration: Adhere to local and national regulations regarding the maximum allowable time for waste accumulation in an SAA.

Disposal Pathway: Thermal Destruction

The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][9]

Why Incineration?

High-temperature incineration is effective for the complete destruction of halogenated organic molecules.[9] However, the presence of fluorine requires specialized incineration conditions to prevent the formation of highly corrosive and toxic hydrofluoric acid (HF) in the flue gas.[2][3] Licensed TSDFs are equipped with advanced scrubbers and pollution control systems to neutralize acidic gases and capture harmful particulates.

Regulatory Framework:

The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle to grave."[8][10] Depending on its formulation and concentration, waste containing this compound may be assigned specific EPA hazardous waste codes.[1][8][11][12] It is the responsibility of the waste generator to properly classify the waste in accordance with federal and state regulations.[13]

Transportation and Final Disposal: The Last Mile

The transportation of hazardous waste is regulated by the Department of Transportation (DOT).[10][14][15]

  • Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility.

  • Licensed Transporter: Only a licensed hazardous waste transporter may be used to ship the waste to the TSDF.

  • Packaging for Transport: Waste must be packaged and labeled in accordance with DOT regulations to ensure safe transport.[10][14]

Emergency Procedures: Preparedness is Paramount

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup:

    • Evacuate the immediate area and alert others.

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

    • Contain the spill using a chemical spill kit with an absorbent material suitable for organic acids.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Seek immediate medical attention in all cases of exposure. Provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding the chemical's properties, adhering to strict segregation and containment protocols, and partnering with licensed disposal facilities, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This commitment to the entire lifecycle of a chemical is the hallmark of a trustworthy and authoritative laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling, use, and disposal of Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (CAS No. 175204-35-0) in a laboratory setting. As a propionic acid derivative, this compound requires meticulous adherence to safety protocols to mitigate risks to personnel and the environment.[1][2] This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation, ensuring that researchers, scientists, and drug development professionals can build a robust and self-validating culture of safety.

Foundational Safety: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with this compound is the cornerstone of any effective safety plan. The primary hazards, as identified in its Safety Data Sheet (SDS), necessitate a multi-faceted personal protective equipment (PPE) strategy.[3] The risk is not merely theoretical; it is defined by the compound's intrinsic chemical properties and potential routes of exposure in a laboratory workflow.

A hazard assessment is the first step in any laboratory procedure involving this compound.[4][5] The known hazards are summarized below.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Inhalation Toxicity H332: Harmful if inhaledRequires work in a well-ventilated area, preferably a chemical fume hood, to prevent respiratory exposure.[3]
Skin Irritation H315: Causes skin irritationMandates the use of appropriate chemical-resistant gloves and protective clothing to prevent direct skin contact.[3][6]
Eye Irritation H319: Causes serious eye irritationRequires mandatory use of chemical splash goggles or safety glasses with side shields to protect against splashes.[3][7]
Respiratory Irritation H335: May cause respiratory irritationReinforces the need for robust engineering controls like fume hoods and potentially respiratory protection if aerosolization is possible.[3]

Core Personal Protective Equipment (PPE) Protocol

Based on the identified hazards, a multi-layered PPE approach is required. The selection of PPE should not be arbitrary; it is a direct response to the chemical's potential to cause harm via specific exposure routes.[5]

Eye and Face Protection
  • Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required when in the vicinity of the chemical.[4]

  • Best Practice: When handling the liquid form or any procedure with a risk of splashing, chemical splash goggles are essential.[8]

  • High-Risk Operations: For tasks involving larger quantities or a significant splash risk (e.g., transfers, mixing), a full-face shield should be worn over safety goggles to provide an additional layer of protection.[8]

Causality: The H319 classification ("Causes serious eye irritation") is the primary driver for this stringent requirement.[3] Propionic acid and its derivatives can cause severe irritation and burns to the eyes, potentially leading to permanent damage.[9][10]

Hand Protection
  • Required: Chemically resistant gloves are mandatory for all handling procedures. Disposable nitrile gloves are a suitable minimum for incidental contact.[4][11]

  • Procedure: Gloves should be inspected for tears or defects before each use. If contact with the chemical occurs, gloves must be removed immediately, and hands should be washed thoroughly with soap and water before donning a new pair.[4] Contaminated gloves must be disposed of as hazardous waste.

  • Double Gloving: For extended handling periods or when working with higher concentrations, double-gloving can provide additional protection.

Causality: The H315 classification ("Causes skin irritation") dictates the necessity of robust hand protection.[3] Direct skin contact can lead to irritation, and prolonged exposure may cause more severe effects.[12]

Body Protection
  • Required: A flame-resistant laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and splashes.[4][13]

  • Additional Protection: For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is recommended.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory where chemicals are handled.[8]

Causality: Protective clothing serves as a removable barrier. In the event of a splash, a contaminated lab coat can be quickly removed to prevent the chemical from reaching the skin, mitigating the risk of irritation.[13]

Respiratory Protection
  • Primary Control: All handling of this compound that may generate dust, mists, or vapors must be conducted within a certified chemical fume hood.[13][14] This is the primary engineering control to minimize inhalation risk.

  • Secondary Control: If engineering controls are insufficient or during certain emergency situations, a NIOSH-approved respirator is required.[8][15] The specific type of respirator cartridge should be selected based on a formal risk assessment of the workplace conditions.

Causality: The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") statements underscore the critical importance of preventing inhalation.[3] Inhalation can cause irritation to the entire respiratory tract.[7]

Operational Handling Plan: A Step-by-Step Approach

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are accessible and unobstructed.[9][16]

  • Donning PPE: Don all required PPE (lab coat, gloves, eye protection) before entering the designated handling area.

  • Handling: Carefully measure and dispense the chemical within the fume hood, keeping the container sealed when not in use.[17] Use tools and techniques that minimize the generation of aerosols or dust.

  • Post-Handling Decontamination: Thoroughly wipe down the work surface with an appropriate cleaning agent.

  • Doffing and Disposal of PPE: Remove PPE in a manner that avoids self-contamination. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.[18]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where chemicals are handled.[17]

Emergency Procedures: Spill Management

In the event of a spill, a calm and systematic response is critical to ensure safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[18]

  • Assess and Secure PPE: Before attempting cleanup, assess the spill's magnitude and ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[12][19]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[6][12]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

  • Disposal: Seal the waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[13]

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Don Appropriate PPE alert->assess contain Contain Spill with Absorbent Material assess->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Seal & Label Container for EHS Pickup decon->dispose complete Spill Response Complete dispose->complete

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can pose a significant risk to the environment and public health.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated PPE, and cleanup materials, must be collected in a designated hazardous waste container.[14][18]

  • Container Requirements: The waste container must be compatible with the chemical, in good condition, and kept securely sealed when not in use.[18]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[20][21]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[13][22] Never dispose of this chemical down the drain or in the regular trash.[13]

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.